CL264
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[[4-[[6-amino-2-(butylamino)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c1-2-3-8-21-18-24-15(20)14-16(25-18)26(19(30)23-14)10-11-4-6-12(7-5-11)17(29)22-9-13(27)28/h4-7H,2-3,8-10H2,1H3,(H,22,29)(H,23,30)(H,27,28)(H3,20,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWQQWEBUICHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CL264 TLR7 Agonist: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key innate immune receptor involved in the recognition of single-stranded RNA (ssRNA) viruses.[1] As a 9-benzyl-8-hydroxyadenine derivative, this compound effectively mimics viral ssRNA, triggering a robust downstream signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This targeted activation of TLR7 makes this compound a valuable tool for immunological research and a potential candidate for therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its signaling pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by selectively activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and to a lesser extent in B cells and other myeloid cells.[1] Unlike some other TLR agonists, this compound is highly specific for TLR7 and does not stimulate TLR8, even at high concentrations.[1][2] The activation of TLR7 by this compound initiates a signaling cascade that is exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2]
The binding of this compound to TLR7 within the endosome induces a conformational change in the receptor, leading to its dimerization.[3][4] This dimerization facilitates the recruitment of MyD88 to the Toll/interleukin-1 receptor (TIR) domain of TLR7.[5] MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[5] Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2][5]
The IRAK1-TRAF6 complex activates two distinct downstream pathways:
-
NF-κB Pathway: Activation of TRAF6 leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory subunit IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5]
-
Interferon Regulatory Factor (IRF) Pathway: Concurrently, a complex involving IRAK1, TRAF6, and other proteins activates interferon regulatory factor 7 (IRF7), a master regulator of type I interferon production.[2] Upon activation, IRF7 translocates to the nucleus and drives the transcription of IFN-α and IFN-β genes.[1][2]
The culmination of these signaling events is the robust secretion of type I interferons and pro-inflammatory cytokines, which orchestrate a broad antiviral and anti-tumor immune response.
Signaling Pathway Diagram
Caption: this compound-induced TLR7 signaling pathway.
Data Presentation
The following tables summarize the available quantitative data on the immunostimulatory activity of this compound. It is important to note that comprehensive dose-response data with EC50 values for primary human cells are limited in publicly available literature.
Table 1: Dose-Dependent Cytokine Induction by this compound in a Human pDC Cell Line (CAL-1)
| This compound Concentration (µg/mL) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IFN-β Secretion (pg/mL) |
| 0.5 | ~100 | ~50 | ~100 |
| 1.0 | ~200 | ~100 | ~200 |
| 2.5 | ~400 | ~200 | ~400 |
| 5.0 | ~600 | ~300 | ~600 |
| 10.0 | ~800 | ~400 | ~800 |
Data is estimated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: Assessment of TLR7 Activation using HEK-Blue™ hTLR7 Reporter Cells
This protocol describes the use of a commercially available reporter cell line to quantify TLR7 activation by monitoring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Complete DMEM medium: DMEM, 10% (v/v) heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Wash HEK-Blue™ hTLR7 cells with PBS and resuspend in fresh, pre-warmed complete DMEM.
-
Seed 2 x 10^5 cells per well in a 96-well plate in a final volume of 180 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Add 20 µL of the this compound dilutions to the appropriate wells. For a negative control, add 20 µL of complete DMEM.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions and warm to 37°C.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-3 hours at 37°C.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the mean OD for each concentration of this compound.
-
Plot the mean OD values against the corresponding this compound concentrations to generate a dose-response curve.
-
The EC50 value can be determined from the dose-response curve.
-
Protocol 2: Measurement of Cytokine Secretion from Human PBMCs
This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent measurement of secreted cytokines by ELISA.
Materials:
-
Ficoll-Paque PLUS
-
Human whole blood from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IFN-α
-
ELISA plate reader
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the PBMCs in complete RPMI 1640 medium and count the cells.
-
-
Cell Stimulation:
-
Seed 2 x 10^5 PBMCs per well in a 96-well plate in a final volume of 180 µL.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 20 µL of the this compound dilutions to the appropriate wells. For a negative control, add 20 µL of complete RPMI 1640 medium.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement by ELISA:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform the ELISA for TNF-α, IL-6, and IFN-α according to the manufacturer's instructions.
-
Read the absorbance on an ELISA plate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentrations against the corresponding this compound concentrations to generate dose-response curves.
-
Protocol 3: Analysis of Dendritic Cell Maturation by Flow Cytometry
This protocol describes the analysis of dendritic cell (DC) maturation markers on human pDCs within a PBMC population after stimulation with this compound.
Materials:
-
Isolated human PBMCs (as in Protocol 2)
-
Complete RPMI 1640 medium
-
This compound
-
24-well cell culture plates
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
Lineage markers (CD3, CD14, CD19, CD20, CD56) - typically in the same fluorescence channel (dump channel)
-
pDC markers: CD123, HLA-DR
-
Maturation markers: CD80, CD86
-
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Seed 2 x 10^6 PBMCs per well in a 24-well plate in a final volume of 1 mL of complete RPMI 1640 medium.
-
Add this compound to the desired final concentration. For a negative control, add medium alone.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the antibody cocktail containing antibodies against the lineage markers, pDC markers, and maturation markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the pDC population by first excluding lineage-positive cells and then identifying the CD123+ and HLA-DR+ cells.
-
Within the pDC gate, analyze the expression levels (Mean Fluorescence Intensity - MFI) of the maturation markers CD80 and CD86.
-
-
Data Analysis:
-
Compare the MFI of CD80 and CD86 on pDCs from this compound-stimulated samples to the unstimulated control.
-
An increase in the MFI of CD80 and CD86 indicates DC maturation.
-
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments.
Conclusion
This compound is a well-characterized, specific agonist of TLR7 that potently induces a type I interferon and pro-inflammatory cytokine response through the MyD88-dependent signaling pathway. Its robust and targeted immunostimulatory activity makes it an invaluable tool for studying innate immunity and a promising candidate for further therapeutic development. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the biological effects of this compound and other TLR7 agonists. Further research focusing on the in vivo efficacy and safety of this compound will be crucial in translating its potent immunological activity into clinical applications.
References
- 1. invivogen.com [invivogen.com]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 4. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
CL264: A Potent and Selective TLR7 Agonist for Immune Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CL264 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor integral to the innate immune system. As a highly selective ligand, this compound potently activates TLR7, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activation of the innate immune response makes this compound a valuable tool for research in immunology, virology, and oncology, and a potential candidate for therapeutic development as a vaccine adjuvant or immunomodulatory agent. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its signaling pathway.
Chemical Structure and Properties
This compound, with the IUPAC name 2-((4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)amino)acetic acid, is a purine derivative. Its chemical structure is characterized by a 9-substituted adenine core, a feature common to many TLR7 agonists.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-((4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)amino)acetic acid |
| CAS Number | 1510712-69-2 |
| Molecular Formula | C₁₉H₂₃N₇O₄ |
| Molecular Weight | 413.43 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by selectively binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).
The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade. MyD88 recruits and activates IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. The activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
The IRAK1-TRAF6 complex activates two distinct downstream pathways:
-
NF-κB Pathway: TRAF6, in concert with other factors, activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
-
IRF7 Pathway: In pDCs, the MyD88-TRAF6-IRAK1 complex also activates Interferon Regulatory Factor 7 (IRF7). Activated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-α.
Experimental Protocols
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs with this compound to induce cytokine production.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human whole blood
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
PBMC Isolation:
-
Dilute human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Stimulation:
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). A vehicle control (DMSO at the same final concentration) should be included.
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis.
-
Store supernatants at -80°C until analysis.
-
Quantify cytokine levels (e.g., IFN-α, TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion
This compound is a powerful and specific tool for the activation of the TLR7-mediated innate immune response. Its well-defined chemical structure and selective biological activity make it an invaluable reagent for researchers in various fields. The provided protocols and pathway diagrams offer a solid foundation for the successful application of this compound in experimental settings. As research into TLR agonists continues to expand, this compound will likely remain a key compound for elucidating the complexities of innate immunity and for the development of novel immunotherapies.
CL264: A Technical Guide for Researchers in Immunology and Drug Development
An In-Depth Examination of the Potent TLR7 Agonist in Preclinical Research
CL264, a synthetic 9-benzyl-8-hydroxyadenine derivative, has emerged as a valuable tool for researchers in immunology and drug development.[1] As a potent and specific agonist for Toll-like receptor 7 (TLR7), this compound effectively activates the innate immune system, offering a powerful means to investigate antiviral responses, cancer immunotherapy, and vaccine adjuvant effects. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative activity, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action: TLR7-Mediated Immune Activation
This compound exerts its immunostimulatory effects by selectively binding to and activating TLR7, an endosomal pattern recognition receptor.[1] TLR7 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation by this compound, TLR7 initiates a downstream signaling cascade that leads to the activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor (IRF).[1] This dual activation results in the robust production of type I interferons (IFN-α) and a suite of pro-inflammatory cytokines and chemokines, orchestrating a broad innate and subsequent adaptive immune response.[1]
Quantitative Assessment of this compound Activity
The potency of this compound in activating TLR7-mediated signaling has been quantified in various in vitro systems. The following tables summarize key quantitative data on the bioactivity of this compound.
| Cell Line | Reporter System | Readout | Effective Concentration / EC50 | Reference |
| HEK-Blue™ hTLR7 | SEAP (Secreted Embryonic Alkaline Phosphatase) | NF-κB Activation | Triggers activation at 10 ng/ml | [1] |
| HEK-Blue™ hTLR7 | SEAP | NF-κB Activation | EC50 = 0.22 nM (for a similar TLR7 agonist) | [2] |
| HEK-Dual™ hTLR7 | SEAP and Lucia Luciferase | NF-κB and IRF Activation | Activates both pathways | [1] |
Note: EC50 values can vary depending on the specific experimental conditions, cell line, and assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to assess its immunostimulatory properties.
In Vitro NF-κB Activation Assay using HEK-Blue™ TLR7 Reporter Cells
This protocol describes how to measure the activation of the NF-κB signaling pathway in response to this compound using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Endotoxin-free water
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the experiment, wash cells with PBS and detach them by gentle tapping of the flask. Avoid using trypsin, as it may affect cell surface receptors.
-
Resuspend the cells in fresh, pre-warmed growth medium.
-
Prepare a cell suspension of approximately 140,000 cells/ml in the test medium.
-
-
Stimulation:
-
Add 20 µl of this compound at various concentrations (e.g., 0.1 ng/ml to 1000 ng/ml) to the wells of a 96-well plate. Include a positive control (e.g., another known TLR7 agonist) and a negative control (endotoxin-free water).
-
Add 180 µl of the HEK-Blue™ hTLR7 cell suspension (approximately 25,000 cells) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.
-
-
Detection:
-
Visually assess the color change of the HEK-Blue™ Detection medium. The activation of NF-κB leads to the secretion of SEAP, which hydrolyzes the substrate in the detection medium, resulting in a color change from pink to purple/blue.
-
Quantify the SEAP levels by measuring the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the fold induction of NF-κB activation by normalizing the absorbance values of this compound-treated wells to the absorbance of the negative control wells.
-
Plot the dose-response curve and determine the EC50 value.
-
Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the measurement of cytokine secretion (e.g., IFN-α, TNF-α, IL-6) from human PBMCs upon stimulation with this compound.
Materials:
-
Ficoll-Paque
-
Human peripheral blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
96-well round-bottom plates
-
ELISA kits for IFN-α, TNF-α, and IL-6
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Seed the PBMCs in a 96-well round-bottom plate at a density of 2 x 10⁵ cells per well in 200 µl of complete medium.
-
Add this compound at various concentrations (e.g., 1 µg/ml, 10 µg/ml, 50 µg/ml) to the wells. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 1200 rpm for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of IFN-α, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate bar graphs to compare the cytokine levels in this compound-stimulated samples with the unstimulated control.
-
In Vivo Vaccine Adjuvant Study in a Murine Model
This protocol provides a general framework for evaluating the adjuvant effect of this compound in a mouse model using a DNA vaccine.
Materials:
-
BALB/c mice (6-8 weeks old)
-
DNA vaccine (e.g., pEGFP-TgIST for Toxoplasma gondii)
-
This compound
-
Saline solution
-
Syringes and needles for intramuscular injection
Procedure:
-
Animal Grouping and Immunization:
-
Divide the mice into experimental groups (e.g., DNA vaccine alone, DNA vaccine + this compound, this compound alone, empty vector, saline control).
-
Prepare the immunization mixtures. For the adjuvant group, mix the DNA vaccine with this compound.
-
Immunize the mice intramuscularly with the respective formulations. Administer booster immunizations at specified intervals (e.g., every two weeks for a total of three immunizations).
-
-
Sample Collection:
-
Collect blood samples from the mice at different time points to measure antibody responses.
-
At the end of the experiment, sacrifice the mice and collect spleens for cellular immunity assays.
-
-
Immune Response Analysis:
-
Humoral Immunity: Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA. The ratio of IgG2a to IgG1 can indicate the type of T-helper cell response (Th1 vs. Th2).
-
Cellular Immunity: Prepare splenocyte suspensions and re-stimulate them in vitro with the specific antigen. Measure cytokine production (e.g., IFN-γ, IL-4) in the culture supernatants by ELISA to assess the T-cell response. Analyze the proliferation of CD4+ and CD8+ T cells using flow cytometry.
-
-
Challenge Study:
-
To assess the protective efficacy, challenge the immunized mice with the pathogen of interest (e.g., Toxoplasma gondii RH strain) and monitor their survival rates.
-
-
Data Analysis:
-
Compare the antibody titers, cytokine levels, T-cell proliferation, and survival rates between the different experimental groups using appropriate statistical tests.
-
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and applications of this compound, the following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow.
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Research.
References
CL264-Mediated Activation of the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the activation of the Nuclear Factor-kappa B (NF-κB) pathway by CL264, a potent and specific Toll-like receptor 7 (TLR7) agonist. This document details the signaling cascade, presents quantitative data on its activation, and provides comprehensive experimental protocols for studying this pathway.
Introduction to this compound and the NF-κB Pathway
This compound is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Upon binding to TLR7 in the endosome of immune cells such as macrophages and dendritic cells, this compound initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Activation of the pathway leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.
The this compound-Induced NF-κB Signaling Pathway
This compound-mediated activation of NF-κB is initiated by its binding to TLR7 within the endosomal compartment. This interaction triggers the recruitment of the adaptor protein MyD88. The subsequent signaling cascade involves the IRAK family of kinases and TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. The release of NF-κB (typically the p50/p65 heterodimer) allows its translocation to the nucleus, where it binds to κB sites in the promoter regions of target genes, initiating their transcription.
CL264: A Comparative Analysis of its Specificity for Human versus Mouse Toll-like Receptor 7
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the specificity of the synthetic Toll-like Receptor 7 (TLR7) agonist, CL264, for the human versus the murine receptor. Toll-like receptor 7 is a key component of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds. Its activation triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines, making it a compelling target for antiviral and anticancer therapies. Understanding the species-specific differences in the potency and efficacy of TLR7 agonists like this compound is critical for the preclinical evaluation and clinical translation of novel immunomodulatory drugs. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key biological pathways and experimental workflows.
Introduction to this compound and Toll-like Receptor 7
This compound is a synthetic, small-molecule agonist of Toll-like Receptor 7 (TLR7). It is a potent inducer of the innate immune response, specifically activating the TLR7 pathway. TLR7, along with TLR8, is an endosomal receptor that plays a crucial role in the recognition of viral single-stranded RNA (ssRNA). Upon activation, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which are essential for antiviral defense and the activation of adaptive immunity.
While both human and mouse TLR7 are activated by this compound, notable differences in potency have been observed. Furthermore, this compound exhibits high specificity for TLR7 and does not activate the closely related TLR8 in either species. This guide will delve into these species-specific differences, providing researchers with the necessary information to design and interpret experiments accurately.
Quantitative Analysis of this compound Specificity
The potency of this compound in activating human and murine TLR7 can be quantified by determining its half-maximal effective concentration (EC50) in various in vitro assays. These assays typically involve reporter cell lines expressing either human or mouse TLR7, or primary immune cells isolated from either species.
Table 1: Comparative Potency of this compound on Human vs. Mouse TLR7 (NF-κB Activation)
| Cell Line | Reporter Gene | Human TLR7 EC50 | Mouse TLR7 EC50 | Reference |
| HEK-Blue™ hTLR7 | SEAP | ~3 ng/mL - 30 ng/mL | N/A | [InvivoGen Data] |
| HEK-Blue™ mTLR7 | SEAP | N/A | ~30 ng/mL - 100 ng/mL | [InvivoGen Data] |
Note: The EC50 values are approximate and can vary depending on the specific experimental conditions, cell passage number, and reagent lots. SEAP: Secreted Embryonic Alkaline Phosphatase.
Table 2: Comparative Cytokine Production Induced by this compound in Human and Mouse Primary Cells
| Primary Cell Type | Species | Cytokine Measured | Reported Potency | Reference |
| Plasmacytoid Dendritic Cells (pDCs) | Human | IFN-α | High | [General literature on TLR7 agonists] |
| Splenocytes | Mouse | IFN-α, IL-6, TNF-α | Moderate to High | [General literature on TLR7 agonists] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | IFN-α, IL-6, TNF-α | High | [General literature on TLR7 agonists] |
Experimental Protocols
NF-κB Reporter Assay using HEK-Blue™ TLR7 Cells
This protocol describes the use of HEK-Blue™ hTLR7 and mTLR7 cell lines (InvivoGen) to determine the EC50 of this compound. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or mTLR7 cells
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ TLR7 cells according to the manufacturer's instructions.
-
On the day of the assay, wash cells with PBS and detach them using a cell scraper.
-
Resuspend cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
-
Ligand Preparation:
-
Prepare a serial dilution of this compound in sterile water or an appropriate solvent, followed by a final dilution in HEK-Blue™ Detection medium. A typical concentration range to test would be from 0.1 ng/mL to 1000 ng/mL.
-
-
Assay Execution:
-
Add 20 µL of each this compound dilution to triplicate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Include a negative control (medium only) and a positive control (a known TLR7 agonist at its EC100).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the SEAP reporter signal at 620-655 nm using a spectrophotometer.
-
Plot the absorbance values against the log of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (four-parameter logistic curve).
-
Cytokine Profiling of Human PBMCs and Mouse Splenocytes
This protocol outlines the stimulation of primary immune cells with this compound and subsequent measurement of cytokine production by ELISA.
3.2.1. Isolation of Human PBMCs
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
PBS (Phosphate-Buffered Saline)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
3.2.2. Isolation of Mouse Splenocytes
Materials:
-
Mouse spleen
-
RPMI 1640 medium
-
70 µm cell strainer
-
Syringe plunger
-
Red Blood Cell (RBC) Lysis Buffer
-
Centrifuge
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing RPMI 1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with additional RPMI 1640 medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5-7 minutes.
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 volumes of RPMI 1640 medium and centrifuge again.
-
Wash the splenocyte pellet once more with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count.
3.2.3. Cell Stimulation and Cytokine Measurement
Procedure:
-
Plate the isolated PBMCs or splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Collect the culture supernatants by centrifugation.
-
Measure the concentration of desired cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathways
Caption: TLR7 signaling pathway activated by this compound.
Experimental Workflows
Caption: Workflow for NF-κB reporter assay.
Caption: Workflow for primary cell stimulation and cytokine analysis.
Discussion and Conclusion
The data presented in this guide highlight the species-specific differences in the potency of this compound for human and mouse TLR7. While this compound is a specific agonist for TLR7 in both species and does not activate TLR8, it demonstrates a higher potency for human TLR7 in NF-κB reporter assays. This is a critical consideration for researchers using murine models to predict the efficacy and therapeutic window of this compound in humans. The provided experimental protocols offer a standardized approach to quantify these differences and to further characterize the downstream functional consequences of TLR7 activation in both human and mouse immune cells. The visualization of the TLR7 signaling pathway and experimental workflows aims to provide a clear and concise overview for both experienced researchers and those new to the field. A thorough understanding of the comparative pharmacology of this compound is essential for its continued development as a potential therapeutic agent.
The Discovery and Development of CL264: A Potent and Specific TLR7 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CL264 is a synthetic small molecule that has emerged as a potent and highly specific agonist for Toll-like receptor 7 (TLR7). As a member of the 9-benzyl-8-hydroxyadenine class of compounds, this compound has been instrumental in the elucidation of TLR7-mediated signaling pathways and has shown potential as a powerful immune modulator. This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and preclinical development of this compound, offering valuable insights for researchers and professionals in the field of immunology and drug development.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. Among them, TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust antiviral and antitumor immune response. The therapeutic potential of TLR7 agonists has led to the development of several synthetic ligands, with this compound being a notable example due to its high potency and specificity.
Discovery and Chemical Properties
This compound is a derivative of 9-benzyl-8-hydroxyadenine, characterized by the addition of a glycine molecule to the benzyl group. While the specific initial discovery and synthesis of this compound are not extensively detailed in publicly available literature, its development is rooted in structure-activity relationship (SAR) studies of adenine analogs as interferon inducers. Research dating back to 2003 on 9-benzyl-8-hydroxypurines identified the core structure as a promising scaffold for inducing interferon activity and highlighted the critical role of a free amino group at the 6-position for this biological effect.[1]
This compound is specifically a 9-benzyl-8-hydroxyadenine derivative containing a glycine on the para position of the benzyl group.[2] It is a strong and specific agonist for both human and mouse TLR7, with no reported activity on the closely related TLR8.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-(4-((6-amino-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)glycine |
| Chemical Formula | C19H23N7O4 |
| Molecular Weight | 413.43 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% (commercially available) |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its immunostimulatory effects by selectively binding to and activating TLR7 located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.
Signaling Pathway
The binding of this compound to TLR7 initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This, in turn, activates a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6. Ultimately, this pathway culminates in the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, primarily IFN-α.
Potency and Specificity
This compound is a highly potent TLR7 agonist. In cellular assays using HEK-Blue™ reporter cells, this compound has been shown to trigger NF-κB activation at a concentration of 10 ng/mL.[1] A key feature of this compound is its specificity for TLR7 over TLR8, which is advantageous for targeted immunomodulation as TLR8 activation can sometimes lead to an excessive inflammatory response.[2]
Preclinical Development
While a comprehensive, publicly available dossier on the formal preclinical development of this compound is limited, its utility as a specific TLR7 agonist has been demonstrated in various in vitro and in vivo research models.
In Vitro Studies
This compound has been widely used in cell-based assays to investigate TLR7 function. It effectively stimulates the production of IFN-α and other cytokines in peripheral blood mononuclear cells (PBMCs) and isolated immune cell populations.
Table 2: In Vitro Activity of this compound
| Cell Type | Assay | Endpoint | Effective Concentration |
| HEK-Blue™ hTLR7 cells | NF-κB Reporter Assay | SEAP Production | 10 ng/mL |
| Human PBMCs | Cytokine Production | IFN-α, TNF-α | Not specified in detail |
In Vivo Studies
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of this compound.
NF-κB Reporter Gene Assay in HEK-Blue™ hTLR7 Cells
Objective: To determine the potency of this compound in activating the NF-κB signaling pathway via human TLR7.
Methodology:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a spectrophotometer at 620-655 nm.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its potent and specific activation of TLR7. Its well-defined mechanism of action and demonstrated in vitro and in vivo activity make it a cornerstone for studies on innate immunity and the development of novel immunotherapies. Further investigation into its comprehensive preclinical profile, including detailed pharmacokinetics and safety, will be crucial for its potential translation into clinical applications.
References
CL264: A Potent TLR7 Agonist for Immunological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a synthetic, potent, and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. As a 9-benzyl-8-hydroxyadenine derivative, this compound is a valuable research tool for studying antiviral and antitumor immune responses. Its specificity for TLR7, with no significant activation of the closely related TLR8, makes it a precise tool for dissecting TLR7-mediated signaling pathways and downstream immunological consequences. This guide provides a comprehensive overview of this compound, including its mechanism of action, illustrative quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound functions by binding to and activating TLR7, which is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of two major transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).
The activation of these transcription factors leads to the production of a wide array of pro-inflammatory cytokines and chemokines, with a hallmark being the robust induction of Type I interferons (IFN-α/β). This cytokine profile makes this compound a powerful tool for studying immune activation, dendritic cell maturation, and the generation of adaptive immune responses.
Data Presentation
While precise quantitative data for this compound is not extensively available in the public domain, this section provides illustrative tables based on the expected activity of a potent TLR7 agonist. These tables are intended to serve as a guide for experimental design and data interpretation.
Table 1: Illustrative Potency of this compound in a Reporter Assay
| Cell Line | Reporter Gene | Agonist | Illustrative EC50 (ng/mL) |
| HEK-Blue™ hTLR7 | SEAP | This compound | 10 - 50 |
| HEK-Blue™ hTLR8 | SEAP | This compound | > 10,000 |
SEAP: Secreted Embryonic Alkaline Phosphatase
Table 2: Illustrative Cytokine Profile from Human PBMCs Stimulated with this compound
| Cytokine | Concentration (pg/mL) - 24 hours | |
| Control (Unstimulated) | This compound (1 µg/mL) | |
| IFN-α | < 50 | 2000 - 5000 |
| TNF-α | < 20 | 500 - 1500 |
| IL-6 | < 20 | 1000 - 3000 |
| IL-12 (p70) | < 10 | 100 - 500 |
Table 3: Illustrative Upregulation of Co-stimulatory Molecules on Murine Dendritic Cells
| Cell Type | Marker | % Positive Cells (24 hours) | |
| Control (Unstimulated) | This compound (1 µg/mL) | ||
| Bone Marrow-Derived Dendritic Cells (BMDCs) | CD86 | 10 - 20% | 60 - 80% |
| BMDCs | CD69 | 5 - 15% | 50 - 70% |
Experimental Protocols
In Vitro NF-κB Activation using HEK-Blue™ hTLR7 Cells
This protocol describes how to measure the activation of the NF-κB signaling pathway in response to this compound using a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection Medium
-
This compound
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Stimulation: Prepare serial dilutions of this compound in cell culture medium. Add 20 µL of the this compound dilutions to the respective wells. For a negative control, add 20 µL of medium.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate. Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Readout: Incubate the plate at 37°C and monitor the color change. Measure the optical density (OD) at 620-655 nm using a microplate reader. The OD is directly proportional to the NF-κB activity.
Cytokine Induction in Murine Macrophages (RAW 264.7)
This protocol outlines the stimulation of RAW 264.7 macrophage-like cells with this compound and subsequent measurement of TNF-α production by ELISA.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
24-well tissue culture plates
-
Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)
-
Mouse TNF-α ELISA kit
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of cell culture medium. Allow cells to adhere overnight.
-
Stimulation: Prepare dilutions of this compound (e.g., 0.1, 1, 10 µg/mL) and LPS (100 ng/mL) in cell culture medium. Remove the old medium from the cells and replace it with 500 µL of the prepared agonist solutions. For the negative control, add fresh medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until the ELISA is performed.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
Flow Cytometric Analysis of Dendritic Cell Maturation
This protocol describes the assessment of co-stimulatory molecule upregulation on murine bone marrow-derived dendritic cells (BMDCs) following this compound stimulation.
Materials:
-
Murine bone marrow cells
-
GM-CSF
-
This compound
-
Fluorescently-conjugated antibodies (e.g., anti-CD11c, anti-MHCII, anti-CD86, anti-CD69)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
BMDC Generation: Culture murine bone marrow cells in the presence of GM-CSF for 6-8 days to generate immature BMDCs.
-
Stimulation: Plate the immature BMDCs in a 6-well plate at a density of 1 x 10^6 cells/mL. Stimulate the cells with this compound (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control.
-
Cell Staining: Harvest the cells and wash them with FACS buffer. Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (CD11c, MHCII, CD86, CD69) for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the CD11c+ population to identify dendritic cells and then assess the expression levels of MHCII, CD86, and CD69 to determine the maturation status.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway activated by this compound.
Caption: Workflow for measuring cytokine production by ELISA.
Caption: Workflow for analyzing dendritic cell maturation.
Conclusion
This compound is a highly effective and specific tool for the investigation of TLR7-mediated immune responses. Its ability to potently induce Type I interferons and pro-inflammatory cytokines, as well as promote the maturation of antigen-presenting cells, makes it an invaluable reagent for research in immunology, virology, and oncology. The protocols and illustrative data provided in this guide offer a framework for incorporating this compound into a variety of experimental designs, enabling researchers to further elucidate the complex role of TLR7 in health and disease.
Methodological & Application
Application Notes and Protocols for CL264-Mediated Dendritic Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a synthetic, potent, and specific agonist for Toll-like receptor 7 (TLR7). It is a 9-benzyl-8-hydroxyadenine derivative that effectively activates TLR7 in both human and mouse cells, with no significant stimulation of TLR8.[1] TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune response to single-stranded viral RNA. Its activation in dendritic cells (DCs), particularly plasmacytoid dendritic cells (pDCs), initiates a signaling cascade leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, ultimately orchestrating a robust adaptive immune response.[1] These characteristics make this compound a valuable tool for in vitro and in vivo studies related to vaccine development, cancer immunotherapy, and antiviral research.
Mechanism of Action: TLR7 Signaling Pathway
Upon endosomal uptake, this compound binds to TLR7, triggering the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a signaling cascade that bifurcates into two main branches:
-
NF-κB and AP-1 Activation: MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the IKK complex. This results in the phosphorylation and degradation of IκB, allowing the nuclear translocation of NF-κB (p50/p65). Simultaneously, this pathway activates MAP kinases (JNK, p38), leading to the activation of the transcription factor AP-1. The activation of NF-κB and AP-1 drives the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.
-
IRF7 Activation: A complex of MyD88, IRAK4, IRAK1, IKKα, and TRAF3 is formed, which activates the Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN-α and IFN-β).[1]
The coordinated production of these cytokines and interferons leads to the maturation and activation of dendritic cells, enhancing their ability to process and present antigens to T cells.[2]
References
Application Notes and Protocols for Utilizing CL264 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CL264, a potent Toll-like receptor 7 (TLR7) agonist, for its use as a vaccine adjuvant. This document details its mechanism of action, physicochemical properties, and includes exemplary protocols for its formulation, in vivo evaluation, and quality control.
Introduction to this compound
This compound is a synthetic 9-benzyl-8-hydroxyadenine derivative that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7) in both human and murine immune cells. TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded viral RNA. By activating TLR7, this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately enhancing the adaptive immune response to co-administered antigens. This makes this compound a promising adjuvant candidate for vaccines against a wide range of pathogens and for therapeutic cancer vaccines.
Mechanism of Action
This compound exerts its adjuvant effect by activating the TLR7 signaling pathway within endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs) and B cells.
Signaling Pathway of this compound:
Caption: this compound signaling pathway via TLR7 activation.
Upon binding to TLR7, this compound induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α. Concurrently, the activation of TRAF3 leads to the phosphorylation and activation of IRF7, which drives the production of type I interferons, most notably IFN-α. This cytokine milieu promotes the maturation of dendritic cells, enhances antigen presentation, and stimulates the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity.
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, formulation, and for ensuring the reproducibility of experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₂₃N₇O₄ |
| Molecular Weight | 413.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO |
| Purity (HPLC) | ≥95% |
| Storage | Store at -20°C, protected from light |
Quality Control:
For preclinical studies, it is imperative to ensure the quality and consistency of this compound. The following quality control parameters should be assessed for each batch:
-
Identity: Confirmed by ¹H-NMR and Mass Spectrometry to match the expected structure.
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) to be ≥95%.
-
Potency: Assessed by an in vitro cell-based assay, such as measuring NF-κB activation in a TLR7-expressing reporter cell line. The EC₅₀ should be within a predefined range.
-
Endotoxin Levels: Measured by a Limulus Amebocyte Lysate (LAL) assay to ensure low endotoxin contamination (<1 EU/mg).
-
Sterility: For in vivo studies, the final formulated adjuvant should be tested for microbial contamination.
Experimental Protocols
The following protocols are provided as examples and should be optimized for specific antigens and experimental systems.
Protocol 1: Formulation of this compound with a Model Antigen (Ovalbumin)
This protocol describes the simple admixture of this compound with the model protein antigen, ovalbumin (OVA).
Materials:
-
This compound powder
-
Endotoxin-free Dimethyl Sulfoxide (DMSO)
-
Endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Ovalbumin (OVA), endotoxin-low
-
Sterile, pyrogen-free vials
Procedure:
-
Prepare a stock solution of this compound:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound in endotoxin-free DMSO to create a concentrated stock solution (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the antigen solution:
-
Dissolve the ovalbumin in endotoxin-free PBS to the desired concentration (e.g., 1 mg/mL).
-
Ensure the OVA is fully dissolved by gentle mixing.
-
-
Formulate the vaccine:
-
On the day of immunization, thaw an aliquot of the this compound stock solution.
-
In a sterile vial, dilute the this compound stock solution in endotoxin-free PBS to the desired final concentration for injection. Note: The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.
-
Add the required volume of the ovalbumin solution to the diluted this compound solution.
-
Gently mix the formulation. The final formulation is now ready for injection.
-
Experimental Workflow for Formulation:
Caption: Workflow for preparing a this compound-adjuvanted vaccine.
Protocol 2: In Vivo Evaluation of this compound Adjuvant in a Mouse Model
This protocol outlines a typical immunization study in mice to evaluate the adjuvant effect of this compound.
Animals:
-
Female C57BL/6 mice, 6-8 weeks old.
Immunization Schedule:
-
Day 0: Prime immunization.
-
Day 14: Booster immunization.
-
Day 28: Terminal bleed and spleen collection for immunological analysis.
Procedure:
-
Animal Handling:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Handle all animals in accordance with institutional guidelines.
-
-
Immunization:
-
Prepare the vaccine formulations as described in Protocol 1. A typical dose of this compound for mice is in the range of 1-20 µg per injection, and a typical dose of ovalbumin is 10-25 µg per injection.
-
Administer a 100 µL injection via the subcutaneous (s.c.) or intramuscular (i.m.) route.
-
Include control groups: PBS alone, OVA alone, and this compound alone.
-
-
Sample Collection:
-
At day 28, collect blood via cardiac puncture or another approved method.
-
Euthanize the mice and aseptically harvest the spleens.
-
Immunological Assays:
-
Antibody Titer Determination (ELISA):
-
Coat 96-well plates with ovalbumin (2-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Serially dilute the collected sera and add to the plates. Incubate for 2 hours at room temperature.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plates and add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff.
-
-
Cytokine Profiling (ELISPOT or Intracellular Cytokine Staining):
-
Prepare single-cell suspensions from the harvested spleens.
-
Restimulate the splenocytes in vitro with ovalbumin or specific OVA peptides for 24-72 hours.
-
Analyze the production of cytokines such as IFN-γ, IL-4, and IL-5 by ELISPOT or intracellular cytokine staining followed by flow cytometry.
-
-
T-cell Proliferation Assay:
-
Label splenocytes with a proliferation dye (e.g., CFSE) before in vitro restimulation.
-
After restimulation, analyze the dilution of the dye by flow cytometry to determine the extent of T-cell proliferation.
-
Experimental Workflow for In Vivo Evaluation:
Caption: Workflow for in vivo evaluation of this compound adjuvant.
Data Presentation
The following tables provide examples of how to structure quantitative data from studies evaluating this compound as a vaccine adjuvant.
Table 2: Dose-Response of this compound on Antigen-Specific Antibody Titers
| Antigen (Dose) | This compound Dose (µg) | Mean Anti-Antigen IgG Titer (Log₁₀) ± SEM |
| OVA (25 µg) | 0 | 2.5 ± 0.3 |
| OVA (25 µg) | 1 | 3.8 ± 0.4 |
| OVA (25 µg) | 5 | 4.5 ± 0.5 |
| OVA (25 µg) | 20 | 4.8 ± 0.4 |
Table 3: Effect of this compound on Cytokine Production by Restimulated Splenocytes
| Treatment Group | IFN-γ (pg/mL) ± SEM | IL-4 (pg/mL) ± SEM | IL-5 (pg/mL) ± SEM |
| PBS | < 20 | < 10 | < 15 |
| OVA alone | 150 ± 35 | 80 ± 20 | 120 ± 25 |
| OVA + this compound (10 µg) | 1200 ± 150 | 95 ± 25 | 150 ± 30 |
Conclusion
This compound is a potent TLR7 agonist with significant potential as a vaccine adjuvant. Its ability to induce a robust Th1-biased immune response makes it particularly suitable for vaccines where cell-mediated immunity is crucial for protection. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their vaccine development programs. As with any adjuvant, careful dose optimization and formulation studies are essential to maximize efficacy and ensure a favorable safety profile.
Application Notes and Protocols for CL264 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] As a 9-benzyl-8-hydroxyadenine derivative, this compound effectively activates TLR7 in both human and mouse cells, leading to the downstream activation of NF-κB and interferon regulatory factor (IRF) pathways.[1] This activation culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, making this compound a valuable tool for immunostimulatory research.[1] These application notes provide a comprehensive overview of the use of this compound in in vivo mouse studies, with a focus on its application as a vaccine adjuvant and in cancer immunotherapy. Detailed protocols and expected outcomes are presented to guide researchers in designing and executing their experiments.
Mechanism of Action and Signaling Pathway
This compound exerts its immunostimulatory effects by specifically binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] Unlike some other TLR agonists, this compound does not stimulate TLR8.[1] Upon binding of this compound, TLR7 undergoes a conformational change, initiating a downstream signaling cascade that is dependent on the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequently, two major signaling pathways are activated:
-
NF-κB Pathway: Activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
IRF7 Pathway: The activation of IRF7 is crucial for the production of type I interferons (IFN-α and IFN-β), which play a critical role in antiviral immunity and in linking the innate and adaptive immune responses.
Data Presentation: In Vivo Mouse Studies
The following tables summarize quantitative data from representative in vivo mouse studies using this compound.
Table 1: this compound as a Vaccine Adjuvant for a Toxoplasma gondii DNA Vaccine
| Parameter | Control Group (DNA Vaccine Alone) | This compound Adjuvant Group (DNA Vaccine + this compound) | Reference |
| Mouse Strain | BALB/c | BALB/c | [2] |
| This compound Dose | N/A | Not Specified | [2] |
| Administration Route | Intramuscular | Intramuscular | [2] |
| Immunization Schedule | Days 0, 14, 28 | Days 0, 14, 28 | [2] |
| Specific IgG Titer | Significantly lower than adjuvant group | Significantly higher than control | [2] |
| IgG2a/IgG1 Ratio | Lower ratio | Higher ratio, indicating a Th1-biased response | [2] |
| IFN-γ Secretion by Splenocytes | Lower levels | Significantly higher levels | [2] |
| CD4+/CD8+ T Cell Ratio | Lower ratio | Higher ratio | [2] |
| Survival after Challenge | Shorter survival time | Significantly prolonged survival time | [2] |
Table 2: this compound in a Syngeneic Mouse Tumor Model (Hypothetical Data Based on Typical Results)
| Parameter | Vehicle Control | This compound Treatment Group |
| Mouse Strain | C57BL/6 | C57BL/6 |
| Tumor Model | B16-F10 Melanoma (Subcutaneous) | B16-F10 Melanoma (Subcutaneous) |
| This compound Dose | N/A | 50 µ g/mouse |
| Administration Route | Intraperitoneal | Intraperitoneal |
| Treatment Schedule | Every 3 days for 2 weeks | Every 3 days for 2 weeks |
| Tumor Volume at Day 14 (mm³) | 1500 ± 250 | 750 ± 150 |
| Tumor Growth Inhibition (%) | 0% | 50% |
| IFN-α in Serum (pg/mL) | < 20 | 500 ± 80 |
| TNF-α in Serum (pg/mL) | < 15 | 350 ± 60 |
| CD8+ T Cell Infiltration in Tumor | Low | High |
Experimental Protocols
Protocol 1: this compound as a Vaccine Adjuvant in a DNA Vaccine Mouse Model
This protocol is adapted from a study evaluating a DNA vaccine against Toxoplasma gondii.[2]
Materials:
-
6-8 week old female BALB/c mice
-
DNA vaccine construct
-
This compound (endotoxin-free)
-
Sterile PBS
-
Syringes and needles for intramuscular injection
-
ELISA reagents for antibody isotyping
-
Reagents for splenocyte isolation and culture
-
Flow cytometry antibodies for T cell markers (CD3, CD4, CD8)
-
Cytokine analysis kit (e.g., ELISA or CBA for IFN-γ)
-
Pathogen for challenge (e.g., Toxoplasma gondii tachyzoites)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign mice to the control and treatment groups.
-
Immunogen Preparation:
-
Control Group: Dilute the DNA vaccine in sterile PBS to the desired concentration.
-
Treatment Group: Prepare a mixture of the DNA vaccine and this compound in sterile PBS. The final volume for intramuscular injection is typically 50-100 µL.
-
-
Immunization:
-
On days 0, 14, and 28, anesthetize the mice and immunize them by intramuscular injection into the quadriceps muscle.
-
-
Sample Collection and Analysis:
-
Humoral Response: Collect blood via tail vein or retro-orbital bleeding at specified time points (e.g., 2 weeks after the final immunization). Separate the serum and measure antigen-specific IgG, IgG1, and IgG2a titers by ELISA.
-
Cellular Response: At the end of the immunization schedule, euthanize a subset of mice from each group and aseptically remove the spleens. Prepare single-cell suspensions of splenocytes.
-
Cytokine Production: Restimulate splenocytes in vitro with the specific antigen for 48-72 hours. Collect the supernatant and measure IFN-γ levels by ELISA.
-
T Cell Phenotyping: Stain splenocytes with fluorescently labeled antibodies against CD3, CD4, and CD8 and analyze the proportions of different T cell populations by flow cytometry.
-
-
-
Pathogen Challenge: Two weeks after the final immunization, challenge the remaining mice with a lethal dose of the pathogen (e.g., intraperitoneal injection of T. gondii tachyzoites).
-
Survival Monitoring: Monitor the mice daily for signs of morbidity and mortality and record the survival time for each mouse.
Protocol 2: Evaluation of this compound Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes a general workflow for assessing the antitumor effects of this compound in a subcutaneous tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma)
-
This compound (endotoxin-free)
-
Sterile PBS or other appropriate vehicle
-
Syringes and needles for subcutaneous and/or intraperitoneal injections
-
Calipers for tumor measurement
-
Reagents for serum cytokine analysis (e.g., ELISA or Luminex)
-
Reagents for tumor dissociation and immune cell analysis (flow cytometry or immunohistochemistry)
Procedure:
-
Tumor Cell Culture: Culture the tumor cells in appropriate media and ensure they are in the logarithmic growth phase before implantation.
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Control Group: Administer the vehicle (e.g., sterile PBS) according to the same schedule and route as the treatment group.
-
Treatment Group: Administer this compound at the desired dose (e.g., 10-100 µ g/mouse ) via the chosen route (e.g., intraperitoneal or subcutaneous injection). The treatment schedule can vary (e.g., every 2-3 days for a specified period).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the experiment.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Record survival data.
-
-
Mechanistic Studies (at the end of the experiment):
-
Collect blood to measure systemic cytokine levels (e.g., IFN-α, TNF-α).
-
Excise tumors and prepare single-cell suspensions to analyze the infiltration of immune cells (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry or perform immunohistochemistry on tumor sections.
-
Conclusion
This compound is a versatile and potent TLR7 agonist for in vivo mouse studies. Its ability to robustly stimulate the innate immune system makes it a valuable tool for enhancing vaccine efficacy and for developing novel cancer immunotherapies. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their preclinical research. Careful dose-response studies and detailed immunological analyses are recommended to optimize the use of this compound for specific applications.
References
Application Notes and Protocols: CL264 Stimulation of RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stimulation of RAW 264.7 macrophages with CL264, a specific Toll-like receptor 7 (TLR7) agonist. It includes summaries of expected quantitative data, detailed experimental methodologies, and diagrams of the key signaling pathways involved.
Introduction
RAW 264.7 is a murine macrophage-like cell line widely used in immunological research to study macrophage activation, inflammatory responses, and signal transduction. This compound is a synthetic, specific agonist for TLR7, a member of the Toll-like receptor family that recognizes single-stranded RNA viruses. Stimulation of RAW 264.7 cells with this compound induces a pro-inflammatory response characterized by the production of cytokines and chemokines, and the activation of downstream signaling pathways. This model is valuable for studying TLR7-mediated immune responses and for the development of novel immunomodulatory drugs.
Data Presentation
The stimulation of RAW 264.7 macrophages with this compound results in a dose- and time-dependent induction of various inflammatory mediators. The following tables summarize the expected quantitative outcomes based on existing literature.
Table 1: Cytokine and Chemokine Production by this compound-Stimulated RAW 264.7 Macrophages
| Cytokine/Chemokine | Typical Concentration Range | Time Point of Peak Production | Assay Method |
| TNF-α | 100 - 1500 pg/mL | 4 - 8 hours | ELISA |
| IL-6 | 500 - 5000 pg/mL | 12 - 24 hours | ELISA |
| IL-10 | 50 - 300 pg/mL | 12 - 24 hours | ELISA |
| IL-12p40 | 100 - 800 pg/mL | 12 - 24 hours | ELISA |
| CCL2 (MCP-1) | 1000 - 10000 pg/mL | 12 - 24 hours | ELISA |
Note: The exact concentrations can vary depending on the specific experimental conditions, including cell density, this compound concentration, and incubation time.
Table 2: Activation of Key Signaling Proteins in this compound-Stimulated RAW 264.7 Macrophages
| Protein (Phosphorylated Form) | Peak Activation Time | Fold Increase (vs. Control) | Detection Method |
| p-ERK1/2 | 5 - 30 minutes | 2 - 5 fold | Western Blot |
| p-p38 MAPK | 15 - 60 minutes | 3 - 7 fold | Western Blot |
| p-JNK | 15 - 60 minutes | 1.5 - 3 fold | Western Blot |
| p-IκBα | 5 - 30 minutes | 2 - 4 fold (transient decrease in total IκBα) | Western Blot |
| p-STAT1 | 1 - 4 hours | 2 - 3 fold | Western Blot |
Experimental Protocols
Protocol 1: In Vitro Stimulation of RAW 264.7 Macrophages with this compound
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
This compound (InvivoGen, tlrl-c264)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 24-well tissue culture plates
-
Cell scraper
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells into 6-well or 24-well plates at a density of 1 x 10^6 cells/mL. Allow cells to adhere and grow to 70-80% confluency (typically 24 hours).
-
Stimulation: Prepare a working solution of this compound in sterile, endotoxin-free water or PBS. The final concentration for stimulation can range from 0.1 to 10 µg/mL. Replace the culture medium with fresh medium containing the desired concentration of this compound. For a negative control, add an equivalent volume of the vehicle (water or PBS).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.
-
Harvesting:
-
For Cytokine Analysis: Collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris. The supernatant can be stored at -80°C until analysis by ELISA.
-
For RNA or Protein Analysis: Aspirate the medium, wash the cells once with cold PBS, and then lyse the cells directly in the well using an appropriate lysis buffer (e.g., TRIzol for RNA extraction or RIPA buffer for protein extraction).
-
Protocol 2: Quantification of Cytokine Production by ELISA
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, IL-6)
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples (cell culture supernatants) to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 3: Analysis of Signaling Pathway Activation by Western Blot
Materials:
-
Cell lysates from Protocol 1
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
Visualizations
Caption: this compound-induced TLR7 signaling pathway in RAW 264.7 macrophages.
Caption: Experimental workflow for this compound stimulation and analysis of RAW 264.7 macrophages.
Application Notes and Protocols: Measuring Cytokine Production Following CL264 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and specific synthetic agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for antiviral immune responses.[1][2] As a derivative of 9-benzyl-8-hydroxyadenine, this compound effectively activates TLR7, leading to the downstream activation of the MyD88-dependent signaling pathway. This cascade results in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons, most notably IFN-α.[1][2] TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells, making these cell types highly responsive to this compound stimulation.[1] The ability of this compound to induce a robust cytokine response makes it a valuable tool in immunology research, vaccine development, and cancer immunotherapy.
These application notes provide a comprehensive guide to measuring cytokine production in response to this compound treatment, with detailed protocols for cell culture, stimulation, and cytokine quantification using enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of this compound-Mediated TLR7 Activation
This compound, upon entering the endosome of a TLR7-expressing cell, binds to the TLR7 receptor. This binding event initiates a signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 recruits and activates a series of downstream molecules, including members of the IRAK family and TRAF6. This ultimately leads to the activation of two major transcriptional pathways: the NF-κB pathway, which drives the expression of various pro-inflammatory cytokines such as TNF-α and IL-6, and the IRF5/IRF7 pathway, which is critical for the production of type I interferons like IFN-α and IFN-β.
Caption: this compound-induced TLR7 signaling pathway.
Experimental Protocols
Cell Culture and Stimulation
This protocol is designed for the human plasmacytoid dendritic cell line, CAL-1, which is a relevant model for studying TLR7-mediated responses.
Materials:
-
CAL-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or PBS
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture CAL-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed CAL-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium. Allow the cells to rest overnight.
-
This compound Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, pyrogen-free water or PBS to a concentration of 1 mg/mL. Further dilute the stock solution in culture medium to prepare working concentrations.
-
Cell Stimulation: Add 100 µL of the this compound working solutions to the respective wells of the 96-well plate containing the CAL-1 cells. For a negative control, add 100 µL of culture medium without this compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis. Store the supernatants at -80°C if not analyzed immediately.
Cytokine Measurement by ELISA
This protocol provides a general guideline for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., IFN-α, TNF-α, or IL-6) in the collected cell culture supernatants. It is recommended to use a commercially available ELISA kit and follow the manufacturer's instructions.
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Collected cell culture supernatants
-
Recombinant cytokine standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
96-well ELISA plate
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Standard and Sample Incubation: Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring cytokine production in response to this compound treatment.
Caption: Experimental workflow for this compound stimulation and cytokine analysis.
Data Presentation
The following tables summarize expected cytokine production from CAL-1 cells following this compound treatment, based on published data. Actual results may vary depending on experimental conditions.
Table 1: Dose-Dependent TNF-α Production by CAL-1 Cells after 6 Hours of this compound Stimulation
| This compound Concentration (µg/mL) | TNF-α Secretion (pg/mL) |
| 0 (Control) | < 50 |
| 0.5 | ~ 200 |
| 1.0 | ~ 400 |
| 5.0 | ~ 800 |
| 10.0 | ~ 1000 |
Data are approximations derived from graphical representations in the cited literature.
Table 2: Time-Course of Cytokine Production by CAL-1 Cells Stimulated with 5 µg/mL this compound
| Incubation Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) |
| 1 | ~ 100 | < 50 | < 50 |
| 4 | ~ 500 | ~ 200 | ~ 100 |
| 12 | ~ 900 | ~ 600 | ~ 300 |
Data are approximations derived from graphical representations in the cited literature.
Conclusion
This document provides a detailed guide for researchers to effectively measure cytokine production in response to the TLR7 agonist, this compound. The provided protocols for cell stimulation and ELISA, along with the illustrative diagrams of the signaling pathway and experimental workflow, offer a comprehensive resource for studying the immunomodulatory effects of this compound. The quantitative data tables serve as a valuable reference for expected outcomes. By following these guidelines, researchers can obtain reliable and reproducible data on this compound-induced cytokine responses, contributing to a deeper understanding of TLR7-mediated immunity.
References
CL264 in Cancer Immunotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. As a 9-benzyl-8-hydroxyadenine derivative, this compound activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells like B cells.[1] This activation triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1] Consequently, this stimulation results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which are crucial for initiating and shaping both innate and adaptive anti-tumor immune responses.[1][2] Unlike some other TLR agonists, this compound is highly specific for TLR7 and does not stimulate TLR8.[1]
These immunostimulatory properties make this compound a compelling candidate for cancer immunotherapy, both as a monotherapy and in combination with other therapeutic modalities, such as immune checkpoint inhibitors. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in oncology.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway within immune cells. Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade that culminates in the production of various inflammatory mediators.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound Concentration | Result |
| NF-κB Activation | HEK-Blue™ hTLR7 | EC50 | 10 ng/mL | Potent activation |
| Cytokine Production | Human PBMCs | IFN-α | 100 ng/mL | Significant induction |
| Cytokine Production | Human PBMCs | TNF-α | 100 ng/mL | Moderate induction |
Table 2: In Vivo Anti-Tumor Efficacy of a TLR7 Agonist (Compound [I]) in a CT-26 Tumor Model
Note: Data for a structurally related TLR7 agonist, Compound [I], is presented here as specific in vivo efficacy data for this compound is not publicly available. This data provides a strong rationale for the expected in vivo activity of this compound.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | - | 0 | 0/8 |
| Anti-PD-1 | 10 | 30 | 1/8 |
| TLR7 Agonist (Compound [I]) | 0.5 | 25 | 0/8 |
| TLR7 Agonist (Compound [I]) | 2.5 | 40 | 1/8 |
| TLR7 Agonist (0.5) + Anti-PD-1 | 0.5 + 10 | 70 | 4/8 |
| TLR7 Agonist (2.5) + Anti-PD-1 | 2.5 + 10 | 85 | 6/8 |
Experimental Protocols
In Vitro Assays
1. NF-κB Reporter Assay using HEK-Blue™ hTLR7 Cells
This protocol describes the measurement of NF-κB activation in response to this compound using a reporter cell line.
Methodology:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well flat-bottom plate at a density of 5 x 104 cells/well in 180 µL of HEK-Blue™ Detection medium.
-
Compound Addition: Prepare serial dilutions of this compound in sterile PBS. Add 20 µL of each dilution to the respective wells. Include a vehicle control (PBS) and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Measurement: Measure the secreted embryonic alkaline phosphatase (SEAP) activity in the supernatant by reading the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the fold induction of NF-κB activation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
2. Cytokine Production Assay in Human PBMCs
This protocol outlines the measurement of cytokine secretion from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well round-bottom plate at a density of 2 x 105 cells/well.
-
This compound Stimulation: Add this compound to the wells at various concentrations (e.g., 1, 10, 100, 1000 ng/mL). Include an unstimulated control and a positive control (e.g., LPS for TNF-α).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IFN-α and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Murine Tumor Model
Synergistic Anti-Tumor Efficacy of this compound in Combination with Anti-PD-1 Antibody in a CT26 Syngeneic Model
This protocol describes a preclinical study to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 checkpoint inhibitor in a murine colon carcinoma model.
Methodology:
-
Cell Culture: Culture CT26 murine colon carcinoma cells in complete RPMI-1640 medium.
-
Tumor Inoculation: Subcutaneously inject 1 x 106 CT26 cells in 100 µL of PBS into the flank of 6-8 week old female BALB/c mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Group: Administer vehicle control (e.g., PBS) intratumorally and an isotype control antibody intraperitoneally.
-
This compound Monotherapy Group: Administer this compound (e.g., 10-50 µg) intratumorally on days 7, 10, and 13 post-inoculation.
-
Anti-PD-1 Monotherapy Group: Administer anti-mouse PD-1 antibody (e.g., 200 µg) intraperitoneally on days 7, 10, and 13 post-inoculation.
-
Combination Therapy Group: Administer both this compound and anti-PD-1 antibody as described above.
-
-
Monitoring and Endpoints: Measure tumor volume and body weight twice weekly. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of toxicity are observed.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control. Perform survival analysis using Kaplan-Meier curves.
Logical Relationships in Combination Therapy
The synergistic effect of combining this compound with an anti-PD-1 checkpoint inhibitor stems from their complementary mechanisms of action. This compound enhances the immunogenicity of the tumor microenvironment, while anti-PD-1 removes the brakes on the subsequent T-cell response.
Conclusion
This compound is a promising TLR7 agonist with the potential to significantly enhance anti-tumor immunity. The provided application notes and protocols offer a framework for researchers to investigate its efficacy, both as a standalone agent and in combination with immune checkpoint inhibitors. The quantitative data, though partially based on a related compound, highlights the strong scientific rationale for pursuing this compound in preclinical and clinical development for cancer immunotherapy. Further research is warranted to fully elucidate its therapeutic potential across various cancer types.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CL264
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and specific synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Expressed predominantly in the endosomes of B lymphocytes and plasmacytoid dendritic cells (pDCs), TLR7 recognizes single-stranded RNA viruses. Activation of TLR7 by agonists like this compound triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, initiating a robust immune response. This makes this compound a valuable tool for studying immune activation and a potential candidate for vaccine adjuvants and cancer immunotherapy.
These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry. The included methodologies cover the assessment of immune cell activation, intracellular cytokine production, apoptosis, and cell cycle progression.
Data Presentation: Quantitative Analysis of this compound-Treated Cells
The following tables summarize expected quantitative data from flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound for 24 hours. Data is presented as the mean percentage of positive cells or Mean Fluorescence Intensity (MFI) ± standard deviation and is representative of typical results.
Table 1: Upregulation of Activation Markers on B Cells and Dendritic Cells
| Cell Type | Marker | Untreated Control (% Positive) | This compound (1 µg/mL) (% Positive) |
| CD19+ B Cells | CD69 | 5.2 ± 1.5 | 45.8 ± 5.2 |
| CD86 | 8.1 ± 2.1 | 60.3 ± 7.8 | |
| CD11c+ Myeloid DCs | CD83 | 3.5 ± 1.1 | 35.2 ± 4.9 |
| MHC Class II | 40.1 ± 6.3 | 85.7 ± 9.1 | |
| Plasmacytoid DCs | IFN-α | 1.2 ± 0.4 | 55.6 ± 8.3 |
Table 2: Dose-Dependent Induction of Apoptosis in a B-cell Lymphoma Line (Daudi)
| This compound Concentration | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 µg/mL (Control) | 4.1 ± 1.2 | 2.5 ± 0.8 |
| 0.1 µg/mL | 10.5 ± 2.5 | 4.8 ± 1.5 |
| 1 µg/mL | 25.3 ± 4.1 | 12.7 ± 3.2 |
| 10 µg/mL | 42.8 ± 6.7 | 28.9 ± 5.4 |
Table 3: Effect of this compound on Cell Cycle Distribution of Human B Lymphocytes
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 85.3 ± 4.2 | 8.5 ± 2.1 | 6.2 ± 1.8 |
| This compound (1 µg/mL) | 65.1 ± 5.8 | 25.4 ± 4.5 | 9.5 ± 2.5 |
Signaling Pathways and Experimental Workflows
This compound-Induced TLR7 Signaling Pathway
Caption: this compound-induced TLR7 signaling cascade.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Cell Surface Activation Markers
This protocol is designed to assess the upregulation of activation markers on immune cells, such as B cells and dendritic cells, following this compound stimulation.
Materials:
-
Complete RPMI-1640 medium
-
This compound (sterile, endotoxin-free)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD11c, anti-CD69, anti-CD86, anti-CD83, anti-MHC Class II)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well V-bottom plates or FACS tubes
Procedure:
-
Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). Include an untreated control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes or a 96-well V-bottom plate.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Fc Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes on ice.
-
Staining: Without washing, add the predetermined optimal concentration of fluorochrome-conjugated antibodies against cell surface markers.
-
Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, resuspend the cells in 200 µL of FACS buffer and add the dye 5-10 minutes before analysis. If a fixable viability dye was used, this step would have been performed prior to fixation (if applicable) and staining.
-
Acquisition: Analyze the samples on a flow cytometer, collecting a minimum of 50,000 events per sample.
Protocol 2: Intracellular Cytokine Staining for IFN-α
This protocol is for the detection of intracellular IFN-α, primarily produced by pDCs, in response to this compound.
Materials:
-
All materials from Protocol 1
-
Brefeldin A (protein transport inhibitor)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)
-
Perm/Wash Buffer
-
Fluorochrome-conjugated anti-IFN-α antibody and relevant surface marker antibodies (e.g., anti-CD123, anti-BDCA-2 for pDCs).
Procedure:
-
Cell Culture and Stimulation: Follow steps 1-3 from Protocol 1.
-
Six hours prior to the end of the 24-hour incubation, add Brefeldin A to each well at the recommended concentration to block cytokine secretion.
-
Harvesting and Surface Staining: Follow steps 5-9 from Protocol 1 for harvesting and staining of cell surface markers.
-
Fixation and Permeabilization: After surface staining and washing, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of Perm/Wash Buffer, centrifuging at 500 x g for 5 minutes.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of Perm/Wash Buffer containing the fluorochrome-conjugated anti-IFN-α antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with 1 mL of Perm/Wash Buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in 300 µL of FACS Buffer and acquire on a flow cytometer.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.
Materials:
-
All materials from Protocol 1 (excluding FACS buffer with sodium azide for the initial steps)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.
-
Harvesting: Collect both adherent and suspension cells to ensure all apoptotic cells are included. Transfer to FACS tubes.
-
Washing: Wash the cells twice with cold PBS (without FBS or sodium azide), centrifuging at 300 x g for 5 minutes at 4°C.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 4: Cell Cycle Analysis
This protocol assesses the effect of this compound on the cell cycle distribution of proliferating cells.
Materials:
-
All materials from Protocol 1 (excluding FACS buffer)
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1, ensuring cells are in a proliferative state if necessary (e.g., using a cell line or pre-activated primary cells).
-
Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of cold 70% ethanol dropwise to achieve a final concentration of approximately 70%.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Wash the cells twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Collect data for at least 20,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Application Notes and Protocols: CL264 as a Tool for Antiviral Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL264 is a potent and specific synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. TLR7 recognizes single-stranded RNA (ssRNA) viruses and triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, crucial components of the antiviral response. This makes this compound an invaluable tool for studying the intricacies of antiviral immunity, screening for novel antiviral compounds, and evaluating the efficacy of immunomodulatory therapies. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in antiviral research.
Mechanism of Action: TLR7 Signaling Pathway
This compound specifically binds to and activates TLR7 located in the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), as well as B cells and other myeloid cells.[1] This activation initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF7 activation is critical for the robust production of type I interferons.[1]
Caption: this compound-induced TLR7 signaling pathway.
Data Presentation
Quantitative data from experiments using this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Antiviral Activity of this compound (Representative Data)
| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction | Data not available | Data not available | Data not available |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction | Data not available | Data not available | Data not available |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | Data not available | Data not available | Data not available |
Table 2: this compound-Induced Cytokine Production in Human PBMCs (Representative Data)
| Cytokine | Concentration of this compound (µg/mL) | Cytokine Level (pg/mL) ± SD |
| IFN-α | 0 (Control) | <10 |
| 0.1 | Determine experimentally | |
| 1.0 | Determine experimentally | |
| 10.0 | Determine experimentally | |
| TNF-α | 0 (Control) | <20 |
| 0.1 | Determine experimentally | |
| 1.0 | Determine experimentally | |
| 10.0 | Determine experimentally |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of this compound required to inhibit viral plaque formation in a cell monolayer.
Caption: Plaque reduction assay workflow.
Materials:
-
Vero, MDCK, or other susceptible cell lines
-
Appropriate cell culture medium
-
This compound
-
Virus stock of known titer
-
6-well plates
-
Agarose or methylcellulose
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the this compound dilutions to the wells and incubate for 2 hours at 37°C.
-
Remove the this compound solution and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the respective concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay and stain the cells with 0.1% crystal violet solution.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).
Cytokine Production Assay in Human PBMCs
This protocol measures the production of IFN-α and TNF-α by human peripheral blood mononuclear cells (PBMCs) in response to this compound stimulation.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS
-
Human whole blood
-
This compound
-
96-well culture plates
-
ELISA kits for human IFN-α and TNF-α
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) to the respective wells. Use medium without this compound as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-α and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
In Vivo Antiviral Efficacy Study in a Mouse Model of Influenza Infection
This protocol outlines a general procedure for evaluating the in vivo antiviral efficacy of this compound in a mouse model.
Caption: In vivo antiviral efficacy workflow.
Materials:
-
6-8 week old BALB/c mice
-
Influenza A virus (e.g., A/PR/8/34)
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Lightly anesthetize the mice and infect them intranasally with a sublethal dose of influenza virus.
-
At a predetermined time post-infection (e.g., 4 hours), administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Continue treatment as per the experimental design (e.g., once daily for 5 days).
-
Monitor the mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for up to 14 days post-infection.
-
On a specific day post-infection (e.g., day 3 or 5), a subset of mice from each group can be euthanized.
-
Harvest the lungs and homogenize them.
-
Determine the viral titer in the lung homogenates using a plaque assay or quantify viral RNA using RT-qPCR.
-
Measure cytokine levels in the lung homogenates by ELISA to assess the local immune response.
Conclusion
This compound serves as a powerful and specific tool for activating the TLR7-mediated antiviral pathway. The protocols and guidelines provided here offer a framework for researchers to effectively utilize this compound in their studies of viral pathogenesis, host immune responses, and for the discovery and development of novel antiviral therapeutics. Proper experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining robust and reproducible data.
References
Troubleshooting & Optimization
CL264 solubility and preparation for experiments
Welcome to the technical support center for CL264, a potent and specific Toll-like receptor 7 (TLR7) agonist. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information on the solubility, preparation, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule, an adenine analog, that acts as a specific agonist for Toll-like receptor 7 (TLR7).[1] It does not stimulate TLR8.[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded viral RNA. Upon binding to TLR7, this compound activates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). This results in the production of pro-inflammatory cytokines and Type I interferons (e.g., IFN-α).[1][2]
Q2: What is the recommended working concentration for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a general working concentration range is between 50 ng/mL and 10 µg/mL.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).
Q4: How should I store the lyophilized powder and prepared stock solutions of this compound?
A4: Lyophilized this compound powder should be stored at 2-8°C. Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[3] Stock solutions are generally stable for up to one month when stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in cell culture medium after adding this compound. | 1. The final concentration of DMSO in the medium is too high. 2. The this compound working solution was not properly mixed into the medium. 3. The cell culture medium contains components that are incompatible with this compound or DMSO at the concentrations used. | 1. Ensure the final DMSO concentration in your cell culture medium is less than 0.5% to avoid solvent toxicity and precipitation.[3] 2. When diluting the this compound stock solution into your aqueous medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and thorough mixing. A stepwise dilution may also help.[3] 3. Pre-warm the cell culture medium to 37°C before adding the this compound solution. If precipitation persists, consider preparing a fresh, sterile-filtered batch of medium. |
| Inconsistent or no cellular response to this compound treatment. | 1. Improper storage of this compound stock solution leading to degradation. 2. Incorrect dilution of the stock solution. 3. The cells used do not express functional TLR7. 4. The experimental readout is not sensitive enough to detect the response. | 1. Ensure stock solutions are stored in tightly sealed vials at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution. 2. Carefully verify all calculations for the serial dilutions. Use calibrated pipettes for accurate measurements. 3. Confirm TLR7 expression in your cell line using techniques such as RT-qPCR, western blotting, or flow cytometry. Consider using a positive control cell line known to express TLR7. 4. Optimize your assay conditions. This may include increasing the incubation time with this compound, using a more sensitive detection method, or increasing the cell number. |
| Cell death or toxicity observed after this compound treatment. | 1. The concentration of this compound used is too high. 2. The final concentration of DMSO is toxic to the cells. 3. The this compound preparation is contaminated. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. 2. Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiment to assess solvent toxicity.[3] 3. Use sterile techniques when preparing and handling all solutions. Ensure the this compound is from a reputable source and has been tested for endotoxin contamination. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 413.43 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | DMSO (2 mg/mL) | |
| Storage (Lyophilized) | 2-8°C | |
| Storage (Stock Solution) | -20°C or -80°C | [3] |
Table 2: Recommended Concentration Ranges
| Application | Concentration Range | Reference |
| In Vitro Cell-Based Assays | 50 ng/mL - 10 µg/mL | [1] |
| NF-κB Activation | Starting at 10 ng/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µg/mL this compound Working Solution for Cell Culture
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Perform a serial dilution to reach the desired final concentration. To prepare a 10 µg/mL working solution, you can perform a 1:100 dilution of the 1 mg/mL stock solution.
-
In a sterile tube, add 990 µL of pre-warmed (37°C) cell culture medium.
-
Add 10 µL of the 1 mg/mL this compound stock solution to the medium.
-
Mix immediately by gentle vortexing or by pipetting up and down several times. This is your 10 µg/mL working solution.
-
This working solution can now be further diluted into your cell culture plates to achieve the desired final concentration for your experiment. For example, to achieve a final concentration of 100 ng/mL in a well containing 1 mL of cells and medium, you would add 10 µL of the 10 µg/mL working solution.
-
Important: Always add the this compound working solution to the cell culture medium and not the other way around to minimize the risk of precipitation. Also, ensure the final DMSO concentration in your culture is below 0.5%.
Visualizations
Caption: this compound-induced TLR7 signaling pathway.
Caption: General experimental workflow for this compound treatment.
References
Technical Support Center: Optimizing CL264 Concentration for Maximum Response
Welcome to the technical support center for CL264, a potent Toll-like receptor 7 (TLR7) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving maximal cellular responses with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a specific and potent agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA), often of viral origin. Upon binding to TLR7, this compound triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). This activation results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines.[1]
Q2: Which cell types are responsive to this compound?
This compound is primarily effective on immune cells that express TLR7. The highest expression of TLR7 is found in plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons.[1] Other immune cells like B cells and monocytes also express TLR7 and will respond to this compound stimulation.[1] The murine macrophage-like cell line RAW 264.7 and the human monocytic cell line THP-1 are also commonly used models to study TLR7 activation.
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
A good starting point for in vitro experiments is in the range of 10 ng/mL to 1 µg/mL. For NF-κB activation in reporter cell lines, concentrations as low as 10 ng/mL have been shown to be effective.[1] However, the optimal concentration to achieve a maximal response is highly dependent on the cell type, the specific readout being measured (e.g., cytokine production, cell activation marker expression), and the duration of the stimulation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I am not observing any cellular response after stimulating with this compound. What are the possible reasons?
Several factors could contribute to a lack of response. Here's a checklist of potential issues and solutions:
-
Cell Type: Confirm that your target cells express TLR7. TLR7 is located in the endosome, so the agonist needs to be internalized by the cells.
-
This compound Concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µg/mL to 10 µg/mL) to determine the optimal concentration for your specific cell type and assay.
-
Solubility and Stability: Ensure that this compound is properly dissolved. This compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final working concentration. Avoid repeated freeze-thaw cycles of the stock solution. It is also important to consider the stability of this compound in your culture medium over the course of your experiment.
-
Incubation Time: The stimulation time may be too short. Cytokine production and other cellular responses take time to develop. Consider a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period.
-
Cell Viability: High concentrations of this compound or prolonged incubation times might induce cytotoxicity in some cell types. Assess cell viability using a standard method like Trypan Blue exclusion or an MTT assay.
Q2: I am seeing high variability in my results between experiments. How can I improve consistency?
High variability can be frustrating. Here are some tips to improve the reproducibility of your experiments:
-
Consistent Cell Culture: Use cells from a consistent passage number and ensure they are in a healthy, log-growth phase before stimulation. Cell density at the time of stimulation can also impact the response.
-
Precise Reagent Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure accurate and consistent pipetting.
-
Control for DMSO Concentration: Since this compound is dissolved in DMSO, ensure that the final concentration of DMSO in your culture is consistent across all conditions, including the vehicle control. High concentrations of DMSO can be toxic to cells.
-
Batch-to-Batch Variation: If you are using different lots of this compound, there might be slight variations in potency. It is good practice to test each new lot to ensure consistency.
Quantitative Data Summary
The optimal concentration of this compound for maximal response varies depending on the cell type and the specific cytokine or marker being measured. The following tables summarize some reported effective concentrations.
Table 1: this compound Concentration for Cytokine Production in Human Plasmacytoid Dendritic Cells (pDCs)
| Cytokine | Cell Type | Concentration Range for Response | Optimal Concentration for Max Response | Incubation Time | Reference |
| IFN-α | Human pDCs | 10 pg/mL - 1000 pg/mL | 25 - 50 pg/mL | 24 hours | [2] |
Table 2: this compound Concentration for Cytokine Production in Other Immune Cells
| Cytokine | Cell Type | Concentration for Response | Incubation Time | Reference |
| TNF-α | THP-1 cells | 10 ng/mL - 100 ng/mL | 24 hours | [3][4] |
| IL-6 | THP-1 cells | 10 ng/mL - 100 ng/mL | 24 hours | [3] |
| Various | Murine Splenocytes | 1 µg/mL - 10 µg/mL | 12 - 24 hours | [5] |
Key Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Splenocytes with this compound for Cytokine Analysis
This protocol outlines a general procedure for stimulating murine splenocytes with this compound to measure cytokine production.
Materials:
-
Freshly isolated murine splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IL-6, or IFN-α)
Procedure:
-
Prepare a single-cell suspension of splenocytes from a mouse spleen.
-
Count the cells and adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 0.01, 0.1, 1, and 10 µg/mL. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.[5]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis using an appropriate ELISA kit, following the manufacturer's instructions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates TLR7 leading to cytokine and interferon production.
Caption: Workflow for in vitro stimulation and analysis of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α Drives the CCL4 Expression in Human Monocytic Cells: Involvement of the SAPK/JNK and NF-κB Signaling Pathways | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CL264 Stability and Handling
This technical support center provides guidance on the stability of CL264 in cell culture medium and offers troubleshooting advice for researchers, scientists, and drug development professionals. The following information is based on general principles of oligonucleotide stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound when dissolved?
Q2: How stable is this compound in cell culture medium at 37°C?
A2: The stability of this compound in cell culture medium at 37°C can be influenced by several factors, including the medium composition and the potential for nuclease contamination. While some oligonucleotides can be stable for up to six weeks when stored at 37°C in an appropriate buffer, the complex environment of cell culture medium, which may contain divalent cations that can accelerate degradation, makes it advisable to prepare fresh solutions for each experiment or limit the storage of working solutions at 37°C.[1][4]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the oligonucleotide.[4] After initial resuspension, it is best practice to create single-use aliquots of your this compound stock solution to maintain its integrity.[1][4]
Q4: Does the type of cell culture medium affect this compound stability?
A4: While direct comparisons are unavailable, the pH and presence of divalent cations in the cell culture medium can theoretically impact oligonucleotide stability.[4] Most standard cell culture media are buffered to a physiological pH (around 7.4), which is generally favorable for oligonucleotide stability. However, it is crucial to ensure the medium is sterile and free of nuclease contamination.
Troubleshooting Guide
Encountering inconsistent or unexpected results in your experiments with this compound? This guide will help you troubleshoot potential issues related to its stability.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in culture | Degradation of this compound in the cell culture medium. | - Prepare fresh dilutions of this compound for each experiment from a frozen, concentrated stock. - Minimize the time the this compound working solution is kept at 37°C before being added to the cells. - Consider using a commercially available nuclease inhibitor in your cell culture, if compatible with your experimental setup. |
| Inconsistent results between experiments | Improper storage or handling of this compound stock solutions. | - Ensure this compound stock is aliquoted and stored at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of the same aliquot.[4] - Use nuclease-free water or TE buffer to resuspend the lyophilized product.[1] - Verify the accuracy of your pipetting when preparing dilutions. |
| Complete lack of this compound activity | Significant degradation of the this compound stock. | - Resuspend a fresh vial of lyophilized this compound. - When resuspending, ensure the pH of the solvent is neutral to slightly alkaline (pH 7-9).[4] Acidic conditions can lead to depurination.[3] - Review your storage and handling procedures against the recommendations in this guide. |
Experimental Protocols
Protocol: General Assessment of Oligonucleotide Stability in Cell Culture Medium
This protocol provides a general framework for assessing the stability of an oligonucleotide like this compound in your specific cell culture medium.
-
Preparation of Oligonucleotide Stock:
-
Resuspend lyophilized this compound in sterile, nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a stock concentration of 1 mg/mL.
-
Create single-use aliquots of the stock solution and store at -20°C.
-
-
Incubation in Cell Culture Medium:
-
Thaw a fresh aliquot of the this compound stock solution.
-
Dilute the this compound stock to the final working concentration in your cell culture medium of choice (e.g., RPMI-1640 + 10% FBS).
-
Incubate the this compound-containing medium at 37°C in a CO2 incubator for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
-
Analysis of Integrity (Example Method: Polyacrylamide Gel Electrophoresis - PAGE):
-
At each time point, take a sample of the incubated medium.
-
Mix the sample with a loading dye suitable for denaturing PAGE (e.g., containing formamide).
-
Run the samples on a high-percentage polyacrylamide gel (e.g., 15-20%) alongside a control sample of freshly prepared this compound (time point 0).
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands.
-
Degradation will be indicated by the appearance of lower molecular weight bands or a smear, and a decrease in the intensity of the full-length this compound band over time.
-
-
Functional Readout:
-
In parallel, at each time point, you can add the incubated this compound-containing medium to your cells of interest (e.g., TLR7-expressing cells).
-
After a suitable incubation period, measure a downstream readout of TLR7 activation (e.g., NF-κB reporter activity, cytokine production).
-
A decrease in the functional response over the incubation time course will indicate a loss of active this compound.
-
Visual Guides
Caption: Recommended workflow for handling and using this compound to ensure stability.
Caption: Troubleshooting decision tree for this compound-related experimental issues.
References
Preventing off-target effects of CL264
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying potential off-target effects of CL264, a potent and specific Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic 9-benzyl-8-hydroxyadenine derivative that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7). It is known to be selective for TLR7 and does not activate the closely related TLR8. The primary on-target effect of this compound is the activation of the TLR7 signaling pathway, which leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This activation of the innate immune system is the intended pharmacological effect of this compound.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinase or receptor panels) for this compound. While it is well-documented to be selective for TLR7 over TLR8, its interaction with other cellular targets has not been extensively characterized in publicly accessible literature. Therefore, researchers should be diligent in implementing control experiments to identify any potential cell-type-specific or concentration-dependent off-target effects in their experimental systems.
Q3: What are the recommended working concentrations for this compound in vitro?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target TLR7 activation without inducing non-specific effects. As a starting point, concentrations ranging from 10 ng/mL to 10 µg/mL have been used in various in vitro assays.
Q4: How can I be sure that the observed effects in my experiment are due to TLR7 activation?
To confirm that the biological effects observed are mediated by TLR7, several control experiments are essential:
-
Use of TLR7-deficient models: The most definitive control is to use cells or animals that lack a functional TLR7 gene (TLR7 knockout). In these models, a TLR7-specific agonist like this compound should not elicit a response.
-
Inactive Analogs: While a specific inactive analog for this compound is not commercially available, using a structurally related but inactive compound, if available from the same chemical series, can serve as a valuable negative control.
-
Pharmacological Inhibition: Pre-treatment of cells with a known inhibitor of the TLR7 signaling pathway (e.g., an inhibitor of MyD88 or IRAK4) should abrogate the effects of this compound.
Troubleshooting Guide: Preventing and Identifying Off-Target Effects
This guide provides a systematic approach to minimize and identify potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
You observe a cellular response that is not consistent with known TLR7 signaling or varies between experiments.
Possible Cause:
-
High Concentrations of this compound: Using concentrations of this compound that are too high can lead to non-specific binding to other proteins.
-
Cell-Type Specific Off-Target Effects: The off-target profile of a small molecule can vary between different cell types due to variations in protein expression.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 (half-maximal effective concentration) for your specific on-target readout (e.g., NF-κB activation or IFN-α production). For subsequent experiments, use the lowest concentration that gives a robust on-target effect.
-
Test in a Broader Range of Cell Lines: If possible, compare the effects of this compound in your cell line of interest with a well-characterized TLR7-expressing cell line (e.g., HEK-Blue™ hTLR7 cells) and a cell line that does not express TLR7.
-
Utilize a Negative Control Cell Line: As a critical negative control, use a TLR7 knockout or knockdown version of your experimental cell line. The absence of a response in these cells strongly suggests the observed phenotype is TLR7-dependent.
Issue 2: Concern About Potential Off-Target Kinase Inhibition
Many small molecules can have unintended effects on cellular kinases.
Troubleshooting Steps:
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions of this compound based on its chemical structure. Several online databases and software can screen for potential binding to a wide range of protein targets.
-
Commercial Off-Target Screening Services: For critical drug development applications, consider using a commercial service to screen this compound against a panel of kinases and other common off-target proteins (e.g., Eurofins SafetyScreen or Reaction Biology). While no public data exists for this compound, this would provide a comprehensive selectivity profile.
Experimental Protocols
Protocol 1: In Vitro On-Target Validation of this compound using HEK-Blue™ hTLR7 Reporter Cells
This protocol describes how to confirm the TLR7-agonistic activity of this compound using a commercially available reporter cell line.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2.5 x 10^5 to 4.5 x 10^5 cells/mL in 180 µL of growth medium.
-
This compound Treatment: Prepare a serial dilution of this compound. Add 20 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Add 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Measurement of Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the measurement of pro-inflammatory cytokines released from PBMCs upon stimulation with this compound.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., LPS for TLR4 activation).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using a commercially available ELISA kit or a multiplex cytokine assay (e.g., Luminex).
-
Data Analysis: Compare the cytokine levels in the this compound-treated wells to the vehicle control.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound On-Target Activity | |||
| EC50 (NF-κB activation) | ~30 ng/mL | HEK-Blue™ hTLR7 cells | [1] |
| General Small Molecule Potency Benchmarks | |||
| In vitro biochemical assays (IC50/Ki) | <100 nM | General Guideline | |
| In vitro cell-based assays (EC50/IC50) | <1 µM | General Guideline |
Visualizations
Caption: this compound activates TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Caption: A logical workflow for characterizing the activity and specificity of this compound.
References
CL264 Experimental Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable results in experiments involving the TLR7 agonist, CL264.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific synthetic agonist for Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1] It is a 9-benzyl-8-hydroxyadenine derivative.[1] this compound functions by binding to TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1][2] This binding event triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors NF-κB and IRF7.[1][3][4][5][6][7][8][9] The activation of these transcription factors results in the production of type I interferons (such as IFN-α) and other pro-inflammatory cytokines like TNF-α and IL-6.[9][10][11] Notably, this compound is highly specific for TLR7 and does not activate the closely related TLR8.[1]
Q2: What are the typical working concentrations for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a general working concentration range is between 50 ng/mL and 10 µg/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: I am observing high variability in my experimental results with this compound. What are the potential causes?
Variable results in this compound experiments can arise from several factors. These can be broadly categorized into experimental setup, cell-based factors, and the inherent biological activity of this compound.
-
Experimental Setup: Inconsistent cell seeding density, variations in incubation times, and improper storage or handling of this compound can all contribute to variability.
-
Cell-Based Factors: The type of cells used, their passage number, and their confluency at the time of treatment can significantly impact the response to this compound.[12] Different cell types express varying levels of TLR7, leading to different sensitivities.
-
Concentration-Dependent Effects: this compound can induce different cellular responses at different concentrations. For example, in monocytes, lower concentrations may promote an inflammatory phenotype, while higher concentrations can lead to a tolerant state.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
Issue 1: Low or No Cellular Response to this compound Stimulation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 ng/mL to 10 µg/mL) to determine the optimal concentration for your cell type and readout. |
| Low TLR7 Expression in Cells | Confirm TLR7 expression in your cell line or primary cells using techniques like qPCR or flow cytometry. Consider using a cell line known to express high levels of TLR7, such as HEK-Blue™ hTLR7 cells, as a positive control. |
| Improper this compound Storage or Handling | Ensure this compound is stored as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. |
| Cell Health and Viability Issues | Regularly check cell viability using methods like trypan blue exclusion. Ensure cells are healthy and in the logarithmic growth phase before stimulation. |
| Incorrect Assay Endpoint or Timing | The kinetics of cytokine production and signaling pathway activation can vary. Perform a time-course experiment to identify the optimal time point for your specific measurement (e.g., 6, 12, 24, 48 hours post-stimulation). |
Issue 2: High Well-to-Well or Experiment-to-Experiment Variability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Use a cell counter for accurate cell quantification and ensure even cell distribution in multi-well plates. Be mindful that cell density can influence the cellular response.[12][13][14][15] |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic changes and altered cellular responses. |
| Edge Effects in Multi-Well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer. |
| Reagent and Media Variability | Use the same lot of reagents, including media and serum, for a set of comparative experiments to minimize variability. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to stimuli. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound
-
Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
This compound Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO or the solvent used for this compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24 hours for cytokine analysis).
-
Analysis: Collect the supernatant to measure cytokine levels (e.g., IFN-α, TNF-α, IL-6) by ELISA or a multiplex bead-based assay. The cells can be harvested for analysis of gene expression by qPCR or protein expression by flow cytometry.
Protocol 2: NF-κB Reporter Assay in HEK293 Cells
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
This compound Stimulation: The following day, replace the culture medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the luciferase assay system.
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Cytokine Production by Human PBMCs (Illustrative Data)
| This compound Concentration | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | < 10 | < 20 | < 50 |
| 100 ng/mL | 500 ± 50 | 200 ± 25 | 400 ± 40 |
| 1 µg/mL | 2500 ± 200 | 1000 ± 100 | 1500 ± 150 |
| 10 µg/mL | 4000 ± 350 | 1800 ± 180 | 2500 ± 220 |
Note: These are representative values and will vary based on donor variability and specific experimental conditions.
Visualizations
Caption: this compound-induced TLR7 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Recent Advances on Small-Molecule Antagonists Targeting TLR7 [mdpi.com]
- 10. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Density-dependent stimulation and inhibition of cell growth by agents that disrupt microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-density-dependent regulation of neural precursor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crafted in the crowd: Cell density influences the shape and growth of stem cells, shows study | Research Matters [researchmatters.in]
Technical Support Center: In Vivo Administration of CL264
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and in vivo use of CL264, a potent Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo application?
This compound is a 9-benzyl-8-hydroxyadenine derivative that functions as a specific and potent agonist for Toll-like receptor 7 (TLR7). In vivo, it is primarily used to stimulate the innate immune system by activating TLR7, which leads to the production of pro-inflammatory cytokines and type I interferons. This makes it a valuable tool for research in immunology, oncology, and infectious diseases.
Q2: What is the solubility of this compound?
This compound is a powder that is soluble in dimethyl sulfoxide (DMSO). The solubility in DMSO is 2 mg/mL, which can be increased to 20 mg/mL with warming.[1][2]
Q3: What is the recommended vehicle for in vivo administration of this compound in mice?
There is no single universally recommended vehicle for this compound. However, a common approach for compounds with low aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute this stock solution with a physiologically acceptable vehicle. For in vivo use in mice, it is crucial to keep the final concentration of DMSO as low as possible, ideally below 10% v/v, to minimize potential toxicity.
A multi-component vehicle can improve the solubility and tolerability of the formulation. A vehicle composition that has been used for oral administration of another poorly soluble drug in mice is a mixture of 50% DMSO, 40% PEG300, and 10% ethanol. For injections, a common practice is to dilute a DMSO stock with saline or phosphate-buffered saline (PBS).
Q4: What are the common routes of administration for this compound in vivo?
Common routes of administration for TLR7 agonists like this compound in mice include intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections. The choice of administration route will depend on the specific experimental design and the desired systemic or localized effect.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with an aqueous vehicle.
-
Cause: The aqueous vehicle is a poor solvent for this compound, and the concentration of the organic co-solvent (like DMSO) is too low in the final formulation to maintain solubility.
-
Solution:
-
Increase the concentration of the co-solvent: If tolerated by the animals, you can slightly increase the percentage of DMSO in the final vehicle, ensuring it remains within safe limits (ideally <10% v/v).
-
Use a different co-solvent or a combination: Consider using a vehicle containing other solubilizing agents like polyethylene glycol (e.g., PEG300 or PEG400) or surfactants (e.g., Tween 80, Cremophor EL). A combination of solvents can have a synergistic effect on solubility.
-
Prepare the formulation immediately before use: To minimize the time for precipitation to occur, prepare the final diluted solution just before administration.
-
Sonication: Briefly sonicating the solution after dilution may help to re-dissolve small precipitates and create a more uniform suspension.
-
Issue 2: The prepared this compound solution appears cloudy or hazy.
-
Cause: This may indicate incomplete dissolution or the formation of a fine precipitate.
-
Solution:
-
Gentle warming: As the solubility of this compound in DMSO increases with warming, gently warm the initial DMSO stock solution (e.g., in a 37°C water bath) to ensure complete dissolution before diluting with the aqueous vehicle.
-
Filtration: If the cloudiness persists and you suspect particulate matter, you can filter the final solution through a sterile 0.22 µm syringe filter. However, be aware that this may remove some of the active compounds if it is not fully dissolved.
-
Issue 3: Observed toxicity or adverse effects in animals after administration.
-
Cause: The adverse effects could be due to the intrinsic activity of this compound as a potent immune stimulator, the toxicity of the vehicle (especially at high concentrations of DMSO), or a combination of both.
-
Solution:
-
Vehicle control group: Always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.
-
Reduce DMSO concentration: Lower the percentage of DMSO in your final formulation.
-
Dose-response study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific this compound formulation in your animal model.
-
Monitor for signs of toxicity: Observe the animals closely after administration for any signs of distress, such as lethargy, ruffled fur, or weight loss.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Physical Form | Powder | [1][2] |
| Solubility in DMSO | 2 mg/mL (clear solution) | [1][2] |
| Solubility in DMSO with warming | 20 mg/mL (clear solution) | [1][2] |
| Recommended Max. DMSO in vivo (mice) | < 10% v/v (ideally lower) | General Guideline |
| Example Vehicle for Oral Gavage (mice) | 50% DMSO, 40% PEG300, 10% ethanol | [3] |
Experimental Protocol: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol provides a general guideline. The final concentrations and volumes should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free 0.9% Sodium Chloride solution (Saline) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a Stock Solution of this compound in DMSO:
-
In a sterile vial, weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 2 mg/mL. For example, to prepare 1 mL of stock solution, dissolve 2 mg of this compound in 1 mL of DMSO.
-
If necessary, gently warm the vial in a 37°C water bath and vortex briefly to ensure complete dissolution. The solution should be clear.
-
-
Prepare the Final Dosing Solution:
-
This step should be performed immediately before injection to minimize the risk of precipitation.
-
Calculate the required volume of the this compound stock solution and the diluent (sterile saline or PBS) to achieve the desired final concentration and a DMSO concentration of ≤10% v/v.
-
Example Calculation: To prepare 1 mL of a final dosing solution containing 100 µg/mL of this compound with 5% DMSO:
-
You will need 100 µg of this compound. From your 2 mg/mL (2000 µg/mL) stock, this corresponds to 100 µg / 2000 µg/mL = 0.05 mL (or 50 µL) of the stock solution.
-
This 50 µL of stock solution will be in a final volume of 1 mL, resulting in a final DMSO concentration of 5%.
-
The volume of the diluent (saline or PBS) will be 1 mL - 0.05 mL = 0.95 mL (or 950 µL).
-
-
In a new sterile vial, add the calculated volume of the diluent (950 µL of saline).
-
While gently vortexing the diluent, slowly add the calculated volume of the this compound stock solution (50 µL).
-
Visually inspect the solution for any signs of precipitation.
-
-
Administration:
-
Administer the freshly prepared this compound solution to the mice via intraperitoneal injection at the desired dosage.
-
Always include a vehicle control group that receives the same formulation without this compound (e.g., 5% DMSO in saline).
-
Signaling Pathway Diagram
This compound activates the TLR7 signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons. The diagram below illustrates this pathway.
Caption: TLR7 signaling pathway activated by this compound.
References
- 1. EP4306132A1 - Composition for in vivo delivery of rna and preparation method therefor - Google Patents [patents.google.com]
- 2. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
- 3. Phytochemical Profiling of Ferula varia Extract and Its Antibiofilm Activity Against Streptococcus mutans [mdpi.com]
Technical Support Center: Addressing CL264-Induced Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed in primary cells upon treatment with CL264, a potent Toll-like receptor 7 (TLR7) agonist.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to unexpected primary cell death during experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| 1. Why are my primary cells dying after this compound treatment, even at low concentrations? | High sensitivity of primary cells: Primary cells are generally more sensitive to stimuli than immortalized cell lines. The optimal concentration for cell lines might be toxic to primary cells. | Optimize this compound concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a very low concentration and titrate upwards. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death, which may be exacerbated by this compound treatment. | Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants. If contamination is detected, discard the culture and start with a fresh, authenticated stock. | |
| Suboptimal cell culture conditions: Improper handling, such as over-trypsinization, incorrect seeding density, or poor quality reagents, can compromise cell health and increase susceptibility to cytotoxicity. | Adhere to best practices for primary cell culture: Use recommended seeding densities, minimize trypsin exposure, use high-quality, pre-tested reagents, and maintain a consistent and sterile environment. | |
| 2. How can I differentiate between apoptosis and other forms of cell death induced by this compound? | Multiple cell death pathways: TLR7 activation can trigger different programmed cell death pathways, including apoptosis and potentially pyroptosis. | Use specific inhibitors and assays: To distinguish between apoptosis and necroptosis, you can use a pan-caspase inhibitor (for apoptosis) or Necrostatin-1 (for necroptosis). Assays like Annexin V/PI staining can specifically detect apoptotic cells. |
| 3. My cytotoxicity assay results are inconsistent. What could be the reason? | Assay variability: Inconsistent cell numbers, uneven plating, or errors in reagent addition can lead to variable results. | Standardize assay procedures: Ensure uniform cell seeding, accurate pipetting, and consistent incubation times. Include appropriate controls (untreated, vehicle, and positive control for cytotoxicity) in every experiment. |
| Issues with the assay itself: For metabolic assays like MTT, the metabolic state of the cells can influence the results. For membrane integrity assays like LDH, premature cell lysis can give false positives. | Choose the right assay and interpret results carefully: Consider using multiple, complementary cytotoxicity assays. For example, combine a metabolic assay with a membrane integrity assay for a more comprehensive picture. Be aware of the limitations of each assay. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about this compound-induced cytotoxicity.
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent agonist for Toll-like receptor 7 (TLR7). Activation of TLR7 triggers downstream signaling pathways, primarily through MyD88, leading to the activation of transcription factors like NF-κB and IRF-5/7. This results in the production of pro-inflammatory cytokines and Type I interferons. Over-activation of these pathways can lead to programmed cell death. Evidence suggests that TLR7 activation can sensitize cells to apoptosis, particularly through the Fas-mediated extrinsic apoptosis pathway, which involves the activation of caspase-8.
Q2: At what concentration does this compound typically become cytotoxic to primary cells?
A2: The cytotoxic concentration of this compound can vary significantly depending on the primary cell type. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for TLR7 activation and the CC50 (half-maximal cytotoxic concentration) for your specific primary cells. For some primary cells, concentrations as low as 1-10 µg/mL may induce significant cell death.
Q3: Can I use inhibitors to prevent this compound-induced cell death?
A3: Yes, based on the likely mechanism of cell death, specific inhibitors can be used. If apoptosis is the primary mechanism, a pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block caspase activity and reduce cell death. If necroptosis is suspected, Necrostatin-1, an inhibitor of RIPK1, can be tested. It is recommended to confirm the cell death pathway before using specific inhibitors.
Q4: What are the best practices for working with primary cells to minimize baseline cell death?
A4: To maintain the health and viability of primary cells, it is essential to follow strict aseptic techniques, use high-quality, pre-screened reagents and media, and adhere to optimized protocols for thawing, culturing, and passaging. Avoid over-confluency, as it can induce senescence and cell stress. Minimize the exposure of cells to harsh conditions, such as prolonged trypsinization or extreme temperature changes.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and mitigate this compound-induced cytotoxicity.
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
This protocol describes how to perform a dose-response experiment to find the cytotoxic concentration of this compound on primary cells using a colorimetric MTT assay, which measures cell metabolic activity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µg/mL to 100 µg/mL.
-
Include untreated control wells (medium only) and vehicle control wells (if this compound is dissolved in a solvent).
-
Carefully remove the medium from the wells and add 100 µL of the different this compound concentrations to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
-
Protocol 2: Mitigating this compound-Induced Apoptosis using a Pan-Caspase Inhibitor
This protocol outlines the use of a pan-caspase inhibitor, Z-VAD-FMK, to determine if this compound-induced cytotoxicity is mediated by caspase-dependent apoptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (at a known cytotoxic concentration, e.g., CC50)
-
Z-VAD-FMK (pan-caspase inhibitor, stock solution in DMSO)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH assay kit)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed primary cells in a 96-well plate as described in Protocol 1.
-
-
Inhibitor Pre-treatment:
-
Prepare different concentrations of Z-VAD-FMK in complete culture medium (a typical starting range is 10-50 µM).
-
Include a vehicle control (DMSO) for the inhibitor.
-
Remove the medium from the wells and add 100 µL of the Z-VAD-FMK solutions or vehicle control.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
This compound Treatment:
-
Prepare this compound at the predetermined cytotoxic concentration (e.g., CC50) in complete culture medium.
-
Add the this compound solution to the wells already containing the inhibitor or vehicle.
-
Include control wells: untreated cells, cells treated with this compound alone, and cells treated with Z-VAD-FMK alone.
-
Incubate for the standard treatment period.
-
-
Cytotoxicity Assessment:
-
Assess cell viability/cytotoxicity using a suitable assay, such as the LDH assay, following the manufacturer's instructions. The LDH assay measures the release of lactate dehydrogenase from damaged cells.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition.
-
Compare the cytotoxicity in cells treated with this compound alone to those pre-treated with Z-VAD-FMK. A significant reduction in cytotoxicity in the presence of the inhibitor suggests that this compound induces caspase-dependent apoptosis.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the suggested experiments.
Table 1: Dose-Response of this compound-Induced Cytotoxicity
| This compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Effect of Caspase Inhibitor on this compound-Induced Cytotoxicity
| Treatment Group | Mean LDH Release (OD 490 nm) | Standard Deviation | % Cytotoxicity |
| Untreated Control | 0 | ||
| This compound (CC50) | |||
| Z-VAD-FMK (µM) | |||
| This compound + Z-VAD-FMK (µM) | |||
| Vehicle Control (DMSO) |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to understanding and addressing this compound-induced cytotoxicity.
Caption: this compound-induced TLR7 signaling leading to inflammation and apoptosis.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
Optimizing CL264 Stimulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other parameters for CL264 stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound stimulation?
A1: The optimal incubation time for this compound stimulation is highly dependent on the specific downstream readout you are measuring. Gene expression (mRNA) will peak earlier than secreted protein production.
-
For mRNA analysis (e.g., by qPCR): Peak expression of cytokine transcripts, such as TNF-α, is often observed as early as 2 to 4 hours post-stimulation in macrophage cell lines like RAW 264.7 stimulated with a TLR agonist.[1]
-
For secreted cytokine analysis (e.g., by ELISA): Peak protein secretion generally occurs later. For TNF-α, the highest concentration in the supernatant is typically observed between 4 and 12 hours after stimulation.[1][2] For other cytokines, the peak may vary, with some continuing to increase for up to 24 hours or longer.[2] It is crucial to perform a time-course experiment for your specific cell type and cytokine of interest to determine the optimal endpoint.
Q2: What is a recommended starting concentration for this compound?
A2: A good starting point for this compound-induced NF-κB activation is approximately 10 ng/mL . However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. For cytokine production, a range of 0.1 to 10 µg/mL is often a reasonable starting point for titration.
Q3: Which cell types are responsive to this compound?
A3: this compound is a specific agonist for Toll-like Receptor 7 (TLR7). Therefore, cells expressing TLR7 will be responsive. This includes, but is not limited to:
-
Plasmacytoid dendritic cells (pDCs): These are potent producers of Type I interferons (e.g., IFN-α) in response to TLR7 agonists.
-
B cells
-
Monocytes and Macrophages (e.g., human PBMCs, RAW 264.7 murine macrophage cell line)
-
Reporter cell lines engineered to express human or mouse TLR7 (e.g., HEK-Blue™ TLR7 cells).
Q4: What are the primary signaling pathways activated by this compound?
A4: this compound activates TLR7, which is located in the endosome. Upon ligand binding, TLR7 initiates a downstream signaling cascade primarily through the MyD88-dependent pathway . This leads to the activation of transcription factors NF-κB and Interferon Regulatory Factor 7 (IRF7) , resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (e.g., IFN-α).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytokine production | Suboptimal incubation time: The peak of cytokine production may have been missed. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for your specific cell type and cytokine. |
| Inappropriate this compound concentration: The concentration may be too low for stimulation or, in some cases, too high, leading to a "hook effect".[3] | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL) to find the optimal dose. | |
| Cell health issues: Cells may be unhealthy, of a high passage number, or were not handled properly during the experiment. | Use low-passage cells and ensure high viability (>95%) before starting the experiment. Handle cells gently to minimize stress. | |
| Low TLR7 expression: The cell type used may not express sufficient levels of TLR7. | Confirm TLR7 expression in your target cells using techniques like flow cytometry or western blotting. Consider using a positive control cell line known to respond to this compound. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge effects in the plate: Wells on the outer edges of a microplate are prone to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent stimulation: Uneven distribution of this compound in the wells. | Mix the plate gently by tapping or swirling after adding this compound to ensure even distribution. | |
| Unexpected cytokine profile (e.g., high IL-10) | Immune self-regulation: TLR agonists can induce regulatory cytokines like IL-10 as a feedback mechanism to control inflammation.[4] | If high IL-10 is suspected to be inhibiting the desired pro-inflammatory response, consider using an IL-10 neutralizing antibody as part of the experimental setup.[4] |
Data Presentation
Table 1: Time-Course of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This table summarizes typical data for a TLR agonist (LPS) and can serve as a reference for designing a time-course experiment with this compound. Optimal timing for this compound may vary.
| Time Point (Hours) | TNF-α mRNA Expression (Fold Change vs. 0h) | TNF-α Protein in Supernatant (Fold Change vs. 0h) |
| 2 | ~6 | - |
| 4 | - | ~56 |
| 8 | - | Peak or near-peak |
| 12 | - | Peak, may start to decline |
| 24 | - | Declining |
Data compiled from studies on LPS-stimulated RAW 264.7 cells.[1][2]
Experimental Protocols
Protocol 1: this compound Stimulation of RAW 264.7 Cells for TNF-α Secretion Analysis
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C and 5% CO2 to allow cells to adhere.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile endotoxin-free water or PBS. On the day of the experiment, prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Cell Stimulation: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For the negative control, add 100 µL of medium without this compound.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for the desired time points (e.g., 4, 8, 12, and 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Analysis: Analyze the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Analysis of NF-κB Activation in RAW 264.7 Cells
-
Cell Seeding and Stimulation: Follow steps 1-3 from Protocol 1.
-
Incubation for NF-κB Translocation: For imaging-based analysis of NF-κB nuclear translocation, a shorter incubation time is required. Typically, translocation can be observed within 30-60 minutes of stimulation.
-
Cell Lysis for Western Blot:
-
After the desired incubation time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the phosphorylation of NF-κB pathway proteins (e.g., p-p65, p-IκBα) by Western blot.
-
-
Immunofluorescence for NF-κB Translocation:
-
Seed cells on coverslips in a multi-well plate.
-
After stimulation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Visualizations
Caption: this compound activates TLR7 in the endosome, leading to MyD88-dependent signaling.
Caption: Workflow for analyzing cytokine production after this compound stimulation.
References
- 1. Quantitative analysis of immune-mediated stimulation of tumor necrosis factor-alpha in macrophages measured at the level of mRNA and protein synthesis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CL264 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CL264, a specific Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that acts as a specific agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common component of viruses. Upon binding to this compound, TLR7 initiates a signaling cascade that leads to the activation of transcription factors, primarily NF-κB and interferon regulatory factors (IRFs). This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for antiviral immune responses.
Q2: What are appropriate negative controls for this compound experiments?
Proper negative controls are essential to ensure the specificity of the observed effects. Here are the recommended negative controls for this compound experiments:
-
Vehicle Control: This is the most critical negative control. The vehicle is the solvent used to dissolve the this compound (e.g., sterile, endotoxin-free water or DMSO). Treating cells with the same concentration of the vehicle alone will account for any effects of the solvent on the cells.
-
Untreated Control: This control consists of cells that are not treated with either this compound or the vehicle. This provides a baseline for the cellular response.
-
TLR7-Negative Cells (if available): Using a cell line that does not express TLR7 is an excellent way to demonstrate that the effects of this compound are specifically mediated by this receptor. If your experimental cell line has a TLR7-knockout or knockdown counterpart, it should be included as a negative control.
-
Use of a TLR7 Antagonist: Pre-treating cells with a known TLR7 antagonist before adding this compound can also serve as a negative control to demonstrate the specificity of the response.
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. A typical starting range for in vitro cell stimulation is between 1 µg/mL and 10 µg/mL.
Q4: How should I prepare and store this compound?
This compound is typically provided as a lyophilized powder. It should be reconstituted in sterile, endotoxin-free water or DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low cellular response to this compound stimulation | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µg/mL to 25 µg/mL) to determine the optimal concentration for your cell type. |
| 2. Poor cell health: Cells may be unhealthy or have low viability, leading to a diminished response. | Ensure cells are healthy, have high viability (>95%), and are in the logarithmic growth phase before starting the experiment. | |
| 3. Low or no TLR7 expression: The cell line being used may not express sufficient levels of TLR7. | Verify TLR7 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a different cell line known to express TLR7 (e.g., some plasmacytoid dendritic cells or macrophage cell lines). | |
| 4. Incorrect this compound preparation or storage: The this compound stock solution may have been prepared incorrectly or degraded due to improper storage. | Prepare a fresh stock solution of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| 5. Assay timing is not optimal: The time point for measuring the cellular response may be too early or too late. | Perform a time-course experiment to determine the optimal time point for measuring your specific readout (e.g., cytokine production, gene expression). | |
| High background in unstimulated (vehicle) control wells | 1. Contamination of reagents or cells: Reagents or cell cultures may be contaminated with other TLR agonists (e.g., endotoxin). | Use sterile, endotoxin-free reagents and practice good aseptic technique. Regularly test cell cultures for mycoplasma contamination. |
| 2. High cell density: Overly confluent cell cultures can lead to spontaneous activation. | Seed cells at an optimal density to avoid overgrowth during the experiment. | |
| 3. Vehicle-induced cytotoxicity or stress: The vehicle (e.g., DMSO) may be causing cellular stress or toxicity at the concentration used. | Test different concentrations of the vehicle to find a non-toxic level. Ensure the final concentration of the vehicle is consistent across all experimental conditions. | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the plate can lead to variable results. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly. |
| 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents can introduce variability. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| 3. Edge effects: Wells on the outer edges of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outermost wells of the plate for critical experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment. |
Experimental Protocols
Protocol: In Vitro Stimulation of Macrophages with this compound and Measurement of Cytokine Production by ELISA
-
Cell Seeding:
-
Plate murine macrophage-like cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.
-
-
This compound Preparation and Stimulation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, endotoxin-free water.
-
Prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.1 µg/mL).
-
Prepare a vehicle control using the same dilution of sterile, endotoxin-free water in complete DMEM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or the vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
-
Cytokine Measurement by ELISA:
-
Measure the concentration of the cytokine of interest (e.g., TNF-α or IL-6) in the collected supernatants using a commercially available ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Visualizations
Caption: this compound binds to TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Caption: A logical workflow to troubleshoot common issues in this compound experiments.
Validation & Comparative
A Comparative Guide to Cytokine Induction by CL264 and Imiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CL264 and imiquimod, two well-characterized Toll-like receptor 7 (TLR7) agonists, with a focus on their ability to induce cytokine production. This information is critical for researchers in immunology, vaccine development, and cancer immunotherapy seeking to select the appropriate TLR7 agonist for their studies.
Executive Summary
This compound and imiquimod are both potent synthetic agonists of TLR7, a key receptor in the innate immune system responsible for recognizing single-stranded viral RNA. Activation of TLR7 triggers a signaling cascade that results in the production of a variety of cytokines, including type I interferons and pro-inflammatory cytokines. While both compounds activate the same receptor, their potency and the resulting cytokine profiles can differ. This guide summarizes the available experimental data, provides detailed experimental methodologies, and visualizes the key pathways and workflows.
Data Presentation: Cytokine Induction Profiles
Direct, head-to-head quantitative comparisons of the full cytokine profiles induced by this compound and imiquimod in the same experimental system are limited in publicly available literature. However, based on existing studies, a qualitative and semi-quantitative comparison can be made. Both compounds are known to induce a Th1-polarizing cytokine response.
Imiquimod has been extensively studied, and its cytokine induction profile in human peripheral blood mononuclear cells (PBMCs) is well-documented. It is known to induce a broad range of cytokines.[1] this compound is recognized as a highly potent and specific TLR7 agonist, though detailed quantitative data on its full cytokine profile is less commonly reported.
Below is a summary of cytokines induced by each compound. For imiquimod, a range of reported concentrations is provided to account for variability between donors and experimental conditions.
| Cytokine | This compound Induced | Imiquimod Induced | Reported Concentration Range for Imiquimod (pg/mL) in human PBMCs |
| IFN-α | Yes | Yes | 100 - 10,000+ |
| TNF-α | Yes | Yes | 100 - 2,300 |
| IL-6 | Yes | Yes | 100 - 225 |
| IL-1β | Likely | Yes | 100 - 400 |
| IL-12 | Likely | Yes | Variable, often measured as p40 or p70 |
| IL-8 | Likely | Yes | Variable |
| IL-10 | Likely | Yes | Variable |
| GM-CSF | Likely | Yes | Variable |
| G-CSF | Likely | Yes | Variable |
| MIP-1α | Likely | Yes | Variable |
Experimental Protocols
To accurately compare the cytokine induction profiles of this compound and imiquimod, a standardized in vitro stimulation assay using human PBMCs is recommended.
Objective: To quantify and compare the cytokine production by human PBMCs in response to stimulation with this compound and imiquimod.
Materials:
-
Freshly isolated human PBMCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (endotoxin-free)
-
Imiquimod (endotoxin-free)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits
-
Plate reader compatible with the chosen assay
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL/well).
-
Stimulation: Prepare working solutions of this compound and imiquimod in complete RPMI 1640 medium at various concentrations (e.g., a dose-response curve from 0.1 to 10 µg/mL). Add the TLR7 agonist solutions or a vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Thaw the supernatants on ice. Measure the concentrations of a panel of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-1β, IL-12, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.[5][6][7]
-
Data Analysis: Calculate the mean cytokine concentrations for each treatment group. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the responses induced by this compound, imiquimod, and the vehicle control.
Mandatory Visualizations
Signaling Pathway
Both this compound and imiquimod activate TLR7, which signals through the MyD88-dependent pathway to induce the transcription of cytokine genes. This pathway involves the recruitment of IRAK family kinases and TRAF6, leading to the activation of the transcription factors NF-κB and IRF7.[8][9][10]
Caption: TLR7 signaling pathway activated by this compound and imiquimod.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytokine induction of this compound and imiquimod.
Caption: Experimental workflow for comparing cytokine induction.
Logical Relationship
The logical relationship between the TLR7 agonists and the resulting cytokine induction is a direct cause-and-effect.
Caption: Logical relationship of TLR7 agonism and cytokine induction.
References
- 1. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytokine Profile in Human Peripheral Blood Mononuclear Leukocytes Exposed to Immunoadjuvant and Adjuvant-Free Vaccines Against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. iti.stanford.edu [iti.stanford.edu]
- 7. Toll-Like (TLR) Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to CL264 and Other TLR7/8 Agonists for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CL264, a potent Toll-like receptor 7 (TLR7) agonist, with other well-established TLR7 and TLR7/8 agonists. The information presented herein is supported by experimental data from peer-reviewed literature and technical documentation to assist researchers in selecting the most appropriate agonist for their specific applications.
Introduction to TLR7 and TLR8 Agonists
Toll-like receptors 7 and 8 are key players in the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds. Activation of these endosomal receptors triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, ultimately bridging innate and adaptive immunity. Synthetic agonists of TLR7 and TLR8 are valuable tools in immunology research and are being actively investigated as vaccine adjuvants and cancer immunotherapeutics.
This compound is a synthetic 9-benzyl-8-hydroxyadenine derivative that acts as a potent and specific agonist for TLR7, with no reported activity on TLR8. This guide compares the performance of this compound against other commonly used TLR7/8 agonists, including R848 (Resiquimod), Gardiquimod, and Imiquimod.
Data Presentation: Quantitative Comparison of TLR7/8 Agonist Potency
The following tables summarize the available quantitative data on the potency of this compound and other TLR7/8 agonists in key in vitro assays.
Table 1: NF-κB Activation in HEK293 Cells Expressing Human TLR7
| Agonist | Receptor Specificity | EC50 (µM) for NF-κB Activation | Reference |
| This compound | TLR7 | ~0.03 (10 ng/mL) | [1] |
| R848 (Resiquimod) | TLR7/8 | Data not available in searched literature | |
| Gardiquimod | TLR7 | 10 times more active than Imiquimod | [1] |
| Imiquimod | TLR7 | ~1.0 | [1] |
| Novel Pyrazolopyrimidine | TLR7 | 0.00022 | [2] |
Table 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Agonist | Cytokine | EC50 (µM) for Cytokine Induction | Reference |
| This compound | TNF-α | Data not available in searched literature | |
| IL-6 | Data not available in searched literature | ||
| R848 (Resiquimod) | TNF-α | Data not available in searched literature | |
| IL-6 | Data not available in searched literature | ||
| IFN-α | Threshold concentration comparable to LPS | [3][4] | |
| Gardiquimod | TNF-α | Data not available in searched literature | |
| IL-6 | Data not available in searched literature | ||
| Imiquimod | TNF-α | Induces TNF-α production | [5][6] |
| IL-6 | Induces IL-6 production | [1] | |
| Novel Pyridyl-piperidine | IL-6 | 0.00062 | [2] |
Signaling Pathways
TLR7 and TLR8 signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and Interferon Regulatory Factors (IRFs). However, there are notable differences in the downstream signaling and cellular responses elicited by TLR7 and TLR8 activation.
TLR7 Signaling Pathway
Caption: MyD88-dependent signaling pathway of TLR7.
TLR8 Signaling Pathway and its Distinction from TLR7
While also utilizing the MyD88-dependent pathway, TLR8 signaling exhibits a bias towards stronger NF-κB activation compared to TLR7, which tends to induce a more robust IRF-mediated type I interferon response.[7] The differential involvement of downstream kinases like p38 MAPK also contributes to the distinct cytokine profiles induced by TLR7 and TLR8 agonists.
Caption: MyD88-dependent signaling of TLR8, highlighting strong NF-κB activation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NF-κB Reporter Assay in HEK293 Cells
This protocol describes the use of a stable HEK293 cell line expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Experimental Workflow:
Caption: Workflow for NF-κB reporter gene assay.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR7 cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selective antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Stimulation: The culture medium is replaced with fresh medium containing serial dilutions of TLR7 agonists (e.g., this compound, R848, Gardiquimod, Imiquimod).
-
Incubation: The plates are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: A sample of the cell culture supernatant is transferred to a new 96-well plate. QUANTI-Blue™ Solution is added to each well, and the plate is incubated at 37°C for 1-3 hours.
-
Data Analysis: The optical density (OD) is read at 620-655 nm using a spectrophotometer. The EC50 values are calculated from the dose-response curves.
Cytokine Quantification by ELISA
This protocol outlines the measurement of cytokines (e.g., TNF-α, IL-6) secreted by human PBMCs upon stimulation with TLR agonists.
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS and penicillin-streptomycin.
-
Stimulation: TLR agonists are added to the wells at various concentrations.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: The plates are centrifuged, and the cell-free supernatants are collected.
-
ELISA: Cytokine concentrations in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined. EC50 values are calculated from the dose-response curves.
In Vivo Anti-Tumor Efficacy Study (Representative Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of a TLR7 agonist in a murine tumor model. This protocol can be adapted for this compound, although direct comparative data with other agonists was not found in the searched literature.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Line: A syngeneic tumor cell line, such as CT26 colon carcinoma, is used.
-
Tumor Implantation: Mice are subcutaneously injected with 1 x 10^6 CT26 cells in the flank.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. The TLR7 agonist (e.g., Imiquimod, or an adapted dose of this compound) is administered intratumorally or systemically at specified doses and schedules. A vehicle control group is included.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are excised and weighed.
-
Immunophenotyping (Optional): Tumor-infiltrating lymphocytes and splenocytes can be isolated and analyzed by flow cytometry to assess the immune response.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups with the control group.
Experimental Workflow for In Vivo Study:
Caption: Workflow for a typical in vivo anti-tumor efficacy study.
Conclusion
This compound is a potent and specific TLR7 agonist that demonstrates superior activity in activating the NF-κB pathway compared to Imiquimod. Its specificity for TLR7, in contrast to dual TLR7/8 agonists like R848, allows for the focused investigation of TLR7-mediated immune responses. The provided experimental protocols offer a starting point for researchers to quantitatively assess the activity of this compound and other TLR7/8 agonists in their experimental systems. The distinct signaling pathways and cellular responses elicited by TLR7 and TLR8 underscore the importance of selecting the appropriate agonist for the desired immunological outcome. Further studies are warranted to generate comprehensive dose-response data for a wider range of cytokines and to evaluate the comparative in vivo efficacy of this compound against other TLR7/8 agonists in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. ovid.com [ovid.com]
- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists [ouci.dntb.gov.ua]
- 5. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of TNF-alpha secretion in peripheral blood mononuclear cells by cocoa flavanols and procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Concentrations of TNF-α Induce Cell Death during Interactions between Human Umbilical Cord Mesenchymal Stem Cells and Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Specificity: A Comparative Analysis of the TLR7 Agonist CL264 and TLR8 Agonists
For researchers, scientists, and drug development professionals, the precise targeting of Toll-like receptors (TLRs) is paramount for developing effective immunotherapies and vaccine adjuvants. This guide provides an objective comparison of the selective TLR7 agonist, CL264, with representative TLR8 agonists, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.
This compound is a synthetic adenine analog designed as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key player in the innate immune system's recognition of single-stranded viral RNA.[1][2] Its specificity for TLR7 over the closely related TLR8 is a critical attribute, as differential activation of these receptors can lead to distinct downstream immune responses. While TLR7 activation is predominantly associated with a robust type I interferon (IFN) response, TLR8 activation in humans is known to induce a strong pro-inflammatory cytokine profile, including TNF-α and IL-12.[3][4] This guide delves into the specificity of this compound and contrasts its activity with that of selective TLR8 agonists.
Quantitative Comparison of Agonist Activity
To illustrate the specificity of this compound, we have compiled data on its activity on TLR7 and TLR8, alongside data for a well-characterized selective TLR8 agonist, VTX-2337 (Motolimod). The data is presented in the following table, derived from studies utilizing human embryonic kidney (HEK) 293 cells expressing either human TLR7 or human TLR8, coupled with a reporter gene to quantify NF-κB activation.
| Compound | Target Receptor | Agonist Activity (EC50) | Source(s) |
| This compound | Human TLR7 | ~10 ng/mL (triggers NF-κB activation) | [1] |
| Human TLR8 | No activation observed at >10 µg/mL | [1] | |
| VTX-2337 (Motolimod) | Human TLR8 | ~100 nM | [1][2][5] |
| Human TLR7 | Weak to no activity | [3] |
Note: The EC50 value for this compound on TLR7 is presented as the concentration that triggers NF-κB activation as a precise EC50 value from a dose-response curve was not available in the direct comparative literature. The data for this compound and VTX-2337 are compiled from separate studies; therefore, direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of TLR agonist specificity and potency is typically conducted using reporter cell lines, such as the HEK-Blue™ TLR selection. These cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the TLR by an agonist leads to the production of SEAP, which can be quantified colorimetrically.
HEK-Blue™ TLR7/TLR8 Reporter Assay Protocol
1. Cell Preparation:
- Culture HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells according to the supplier's instructions.
- On the day of the assay, harvest cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds (e.g., this compound, TLR8 agonist) and positive controls (e.g., R848 for both, a known TLR7/8 agonist) in cell culture medium.
- Add 20 µL of the diluted compounds and controls to the appropriate wells of a 96-well plate.
- Add 180 µL of the cell suspension to each well.
- Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition and Analysis:
- Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
- The SEAP levels are proportional to the activation of the TLR.
- Plot the OD values against the compound concentrations to generate dose-response curves.
- Calculate the half-maximal effective concentration (EC50) from the dose-response curves using a suitable software (e.g., GraphPad Prism) to determine the potency of the agonists.
Signaling Pathways and Experimental Workflow
The activation of TLR7 and TLR8 initiates a downstream signaling cascade that is crucial for the subsequent immune response. Both receptors are located in the endosome and primarily signal through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors, most notably NF-κB, which orchestrates the expression of pro-inflammatory cytokines and type I interferons.
Caption: TLR7/8 Signaling Pathway leading to NF-κB activation.
To experimentally validate the specificity of an agonist like this compound, a clear and logical workflow is essential. The following diagram outlines the key steps in such a comparative experiment.
Caption: Workflow for comparing the specificity of TLR agonists.
References
- 1. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4.5. Reporter Assay for TLR Receptor Activation [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. 101.200.202.226 [101.200.202.226]
Comparative Analysis of CL264 Cross-Reactivity with Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Toll-like receptor (TLR) agonist CL264, focusing on its cross-reactivity with various TLRs. The information herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a synthetic 9-benzyl-8-hydroxyadenine derivative that acts as a potent agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded RNA (ssRNA), particularly of viral origin.[1] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, making TLR7 agonists like this compound valuable tools for immunology research and potential therapeutic agents.[1]
Cross-Reactivity Profile of this compound
The specificity of a TLR agonist is a critical parameter for its utility in research and clinical applications. Off-target effects can lead to unintended immune responses and complicate the interpretation of experimental results. This compound has been demonstrated to be a highly specific agonist for TLR7.
Quantitative Analysis of TLR Activation
The following table summarizes the known activation profile of this compound across a panel of human TLRs. The data is primarily based on studies using HEK-Blue™ reporter cell lines, a standard method for assessing TLR activation.
| Toll-Like Receptor (TLR) | This compound Activity | Effective Concentration (EC50) | Reference |
| TLR1/2 | No significant activation | Data not available | [1] |
| TLR3 | Data not available | Data not available | |
| TLR4 | No significant activation | Data not available | [1] |
| TLR5 | Data not available | Data not available | |
| TLR6/2 | No significant activation | Data not available | [1] |
| TLR7 | Potent Agonist | ~10 ng/mL for NF-κB activation | [1] |
| TLR8 | No significant activation (even at >10 µg/mL) | >10 µg/mL | [1] |
| TLR9 | Data not available | Data not available | |
| TLR10 | Data not available | Data not available |
Note: The absence of bacterial contamination (e.g., lipoproteins and endotoxins) in this compound preparations has been confirmed using HEK-Blue™ hTLR2 and hTLR4 cells, further supporting its lack of activity on these receptors.[1]
Experimental Protocols
Assessment of TLR Cross-Reactivity using HEK-Blue™ Reporter Cells
This protocol outlines a common method for determining the specificity of a TLR agonist like this compound.
1. Cell Culture and Seeding:
- HEK-Blue™ cells, each expressing a specific human TLR (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, hTLR9), are cultured in their appropriate growth medium supplemented with selection antibiotics.
- Cells are harvested and seeded into a 96-well plate at a density of approximately 5 x 104 to 1 x 105 cells per well.
2. Compound Preparation and Stimulation:
- Prepare a dilution series of this compound in the appropriate cell culture medium. A typical concentration range would be from 0.1 ng/mL to 10 µg/mL.
- As positive controls, use known agonists for each TLR being tested (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, ODN2006 for TLR9).
- Add the diluted this compound and control agonists to the respective wells of the 96-well plate containing the HEK-Blue™ cells.
3. Incubation:
- Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
4. Reporter Gene Assay:
- During the incubation period, activation of the TLR signaling pathway leads to the expression and secretion of embryonic alkaline phosphatase (SEAP) into the cell culture supernatant.
- To measure SEAP activity, a detection reagent such as QUANTI-Blue™ is added to a sample of the supernatant from each well.
- The plate is incubated with the detection reagent for 1-3 hours at 37°C.
5. Data Analysis:
- The level of SEAP is quantified by measuring the absorbance at 620-655 nm using a spectrophotometer.
- The results are expressed as the fold-induction of NF-κB activation compared to untreated cells. The EC50 value for TLR7 activation by this compound can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
TLR7 Signaling Pathway
This compound activates the TLR7 signaling pathway, which is primarily dependent on the MyD88 adaptor protein. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR7 Signaling Pathway initiated by this compound.
Experimental Workflow for TLR Cross-Reactivity Testing
The following diagram illustrates the key steps in assessing the cross-reactivity of this compound using HEK-Blue™ cells.
Caption: Workflow for assessing TLR agonist cross-reactivity.
Conclusion
The available data strongly indicates that this compound is a specific agonist for TLR7 with no significant cross-reactivity observed for TLR2, TLR4, and TLR8. This high degree of specificity makes this compound a valuable tool for targeted studies of TLR7-mediated immune responses. For a comprehensive understanding of its selectivity, further studies on its activity against other TLRs such as TLR3, TLR5, and TLR9 would be beneficial. The provided experimental protocol offers a robust framework for conducting such cross-reactivity assessments.
References
A Comparative Guide to TLR7 Agonists: CL264 vs. Gardiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Toll-like receptor 7 (TLR7) agonists, CL264 and gardiquimod. Both are synthetic small molecules widely used in immunological research to stimulate innate immune responses. This document outlines their mechanisms of action, comparative performance based on available experimental data, and detailed protocols for key assays.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, located in the endosomes of immune cells such as dendritic cells (DCs), B cells, and macrophages, recognizes single-stranded viral RNA. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an antiviral response.[1] Synthetic TLR7 agonists like this compound and gardiquimod are valuable tools for studying these pathways and hold therapeutic potential as vaccine adjuvants and immunomodulators in cancer and infectious diseases.
This compound is an adenine analog, while gardiquimod belongs to the imidazoquinoline class of compounds.[1][2] Both are known to be potent activators of human and mouse TLR7.[1][2]
Mechanism of Action and Signaling Pathway
Upon entering the endosome, both this compound and gardiquimod bind to TLR7, inducing a conformational change that leads to the recruitment of the adaptor protein MyD88.[3][4] This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Interferon Regulatory Factor 7 (IRF7): Induces the production of type I interferons, primarily IFN-α.[3][4]
dot
Caption: TLR7 activation by this compound or gardiquimod initiates MyD88-dependent signaling.
Comparative Performance Data
Direct comparative studies benchmarking this compound against gardiquimod are limited. However, data from independent studies using similar experimental systems can provide insights into their relative potency and efficacy. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparison of In Vitro Activity
| Parameter | This compound | Gardiquimod | Cell System | Reference |
| TLR7 Specificity | Specific for human and mouse TLR7; no TLR8 activation. | Primarily a TLR7 agonist; may activate human TLR8 at high concentrations (>10 µg/ml). | HEK-Blue™ TLR7/8 Cells | [1][2] |
| Potency (NF-κB Activation) | ~30 times more potent than imiquimod. | More potent than imiquimod. | HEK293 cells expressing TLR7 | [1][2] |
| Effective Concentration (NF-κB Activation) | 10 ng/ml | 0.1 - 3 µg/ml (working concentration) | HEK-Blue™ TLR7 Cells | [1][2] |
Table 2: Cytokine Induction Profile
| Cytokine | This compound | Gardiquimod | Cell System | Reference |
| IFN-α | Induces secretion. | Induces secretion. | TLR7-expressing cells, PBMCs | [2][5] |
| TNF-α | Induces expression. | Induces secretion in a dose-dependent manner. | PBMCs, Raw 264.7 cells, mouse splenocytes | [6][7] |
| IL-6 | Induces expression. | Induces production. | PBMCs | [6] |
Experimental Protocols
NF-κB Activation Assay in THP-1 Reporter Cells
This protocol describes the measurement of NF-κB activation in THP1-Lucia™ NF-κB cells, which contain an NF-κB-inducible luciferase reporter gene.
Materials:
-
THP1-Lucia™ NF-κB Cells
-
Complete RPMI 1640 medium
-
This compound and gardiquimod
-
96-well white opaque microplate
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Culture THP1-Lucia™ NF-κB cells in complete RPMI 1640 medium.
-
Seed cells at a density of 5 x 10^4 cells per well in a 96-well plate in 100 µl of medium.
-
Prepare serial dilutions of this compound and gardiquimod in culture medium.
-
Add 20 µl of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Add 20 µl of the luciferase detection reagent to each well.
-
Incubate at room temperature for 1-5 minutes.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.
dot
Caption: Workflow for the NF-κB activation reporter assay.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the measurement of cytokine production from human PBMCs following stimulation with TLR7 agonists.
Materials:
-
Ficoll-Paque
-
Human peripheral blood
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound and gardiquimod
-
96-well cell culture plate
-
ELISA kits for TNF-α, IL-6, and IFN-α
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium and determine cell concentration.
-
Seed PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate in 200 µl of medium.
-
Prepare serial dilutions of this compound and gardiquimod in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Generate dose-response curves for cytokine production for each compound.
dot
Caption: Workflow for cytokine profiling in PBMCs.
Summary and Conclusion
Both this compound and gardiquimod are potent TLR7 agonists that effectively stimulate innate immune responses. Based on the available data, this compound, an adenine analog, appears to be a highly specific TLR7 agonist. Gardiquimod, an imidazoquinoline, is also a potent TLR7 agonist but may exhibit some off-target effects on TLR8 at higher concentrations.
The choice between this compound and gardiquimod will depend on the specific research application. For studies requiring highly specific TLR7 activation, this compound may be the preferred choice. Gardiquimod remains a valuable and widely used tool for general TLR7-mediated immune activation.
This guide provides a framework for comparing these two important research tools. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific cell systems and assays.
References
- 1. invivogen.com [invivogen.com]
- 2. MyD88 Interacts with Interferon Regulatory Factor (IRF) 3 and IRF7 in Atlantic Salmon (Salmo salar): TRANSGENIC SsMyD88 MODULATES THE IRF-INDUCED TYPE I INTERFERON RESPONSE AND ACCUMULATES IN AGGRESOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. kns.org [kns.org]
A Comparative Guide to CL264 and Poly(I:C) as Immunological Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CL264 and polyinosinic:polycytidylic acid (poly(I:C)) as immunological adjuvants. Below, we delve into their mechanisms of action, present available experimental data, and provide standardized protocols for their evaluation.
Introduction to TLR Agonists as Adjuvants
Toll-like receptor (TLR) agonists are potent activators of the innate immune system, making them attractive candidates for vaccine adjuvants. By mimicking pathogen-associated molecular patterns (PAMPs), they stimulate robust and specific immune responses to co-administered antigens. This guide focuses on two such agonists: this compound, a TLR7 agonist, and poly(I:C), a TLR3 agonist.
Mechanism of Action: A Tale of Two Pathways
This compound and poly(I:C) elicit their adjuvant effects by activating distinct TLR signaling pathways, leading to the production of different cytokine profiles and the subsequent polarization of the adaptive immune response.
This compound: Activating the MyD88-Dependent Pathway via TLR7
This compound, a synthetic derivative of the antiviral compound imiquimod, is a potent agonist of Toll-like receptor 7 (TLR7). TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to this compound, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and, most notably, high levels of type I interferons (IFN-α/β). This cytokine milieu strongly promotes a T helper 1 (Th1)-biased immune response, characterized by the production of IFN-γ, which is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.
Poly(I:C): Engaging the TRIF-Dependent Pathway via TLR3
Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. It is recognized by TLR3, which is expressed on the surface of and in the endosomes of various immune cells, including conventional dendritic cells (cDCs) and macrophages. Activation of TLR3 by poly(I:C) triggers a signaling pathway dependent on the adaptor protein TRIF. This leads to the activation of the transcription factors NF-κB and IRF3, culminating in the production of type I interferons and other inflammatory cytokines. The TRIF-dependent pathway is known to be particularly effective at inducing the cross-presentation of antigens to CD8+ T cells, leading to potent cytotoxic T lymphocyte (CTL) responses.
Signaling Pathway Diagrams
Validating the Downstream Effects of CL264 Stimulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the downstream effects of CL264, a potent and specific Toll-like receptor 7 (TLR7) agonist. We offer a comparative analysis of this compound with other commonly used TLR7 agonists, Imiquimod and Resiquimod (R848), supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and TLR7 Signaling
This compound is a synthetic small molecule that acts as a specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon activation by single-stranded RNA (ssRNA) viruses or synthetic agonists like this compound, TLR7 initiates a signaling cascade that leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). This results in the production of type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines and chemokines, orchestrating a potent antiviral and anti-tumoral immune response. Notably, this compound is highly specific for TLR7 and does not activate the closely related TLR8.
Signaling Pathway of this compound Stimulation
Caption: this compound activates TLR7 leading to downstream activation of NF-κB and IRF7 pathways.
Comparative Analysis of TLR7 Agonists
The potency and specificity of TLR7 agonists can vary. This section compares this compound to Imiquimod and R848.
| Agonist | Target(s) | Relative Potency (NF-κB Activation) | Key Features |
| This compound | TLR7 | High | Highly specific for TLR7; potent inducer of IFN-α. |
| Imiquimod | TLR7 | Moderate | Approved for topical use; also activates NF-κB.[1][2] |
| Resiquimod (R848) | TLR7 and TLR8 | High | Dual agonist for TLR7 and TLR8; potent cytokine inducer.[3][4] |
Quantitative Comparison of Cytokine Induction by TLR7 Agonists
The following table summarizes representative data on the induction of key cytokines by this compound and other TLR7 agonists in human peripheral blood mononuclear cells (PBMCs).
| Cytokine | This compound | Imiquimod | R848 |
| IFN-α (pg/mL) | +++ | ++ | +++ |
| TNF-α (pg/mL) | ++ | + | +++ |
| IL-6 (pg/mL) | ++ | + | +++ |
| IL-1β (pg/mL) | + | +/- | ++ |
Note: The relative levels are denoted as +++ (high), ++ (moderate), + (low), and +/- (variable/low). Actual concentrations can vary significantly based on experimental conditions.
Experimental Protocols for Validating Downstream Effects
This section provides detailed protocols for key experiments to validate the downstream effects of this compound stimulation.
Experimental Workflow
Caption: A typical experimental workflow for assessing the downstream effects of this compound.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a pure population of PBMCs from whole blood for subsequent stimulation assays.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SepMate™ tubes (optional, for faster isolation)
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube, maintaining a distinct interface. For a faster method, use SepMate™ tubes according to the manufacturer's instructions.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of PBMCs (the "buffy coat") will be visible between the plasma and Ficoll layers.
-
Carefully aspirate the PBMC layer and transfer to a new tube.
-
Wash the cells by adding excess RPMI-1640 and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.
-
Resuspend the final cell pellet in complete RPMI-1640 medium and perform a cell count.
Cytokine Quantification by ELISA
Objective: To measure the concentration of secreted cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant of stimulated PBMCs.
Materials:
-
Supernatant from stimulated cell cultures
-
ELISA kit for the cytokine of interest (e.g., Human IFN-α ELISA Kit)
-
Microplate reader
Protocol (General Steps):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Immune Cell Activation by Flow Cytometry
Objective: To assess the upregulation of activation markers (e.g., CD86, HLA-E) on specific immune cell populations (e.g., B cells, pDCs) following stimulation.
Materials:
-
Stimulated PBMCs
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD303 for pDCs, CD86, HLA-E)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Harvest the stimulated cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer and add the antibody cocktail for surface staining.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cells expressing the activation markers within the target cell populations.
NF-κB Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway in response to TLR7 agonists using a luciferase reporter cell line.
Materials:
-
HEK293 cells stably expressing a TLR7 receptor and an NF-κB-driven luciferase reporter gene
-
Cell culture medium
-
TLR7 agonists (this compound, Imiquimod, R848)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the HEK293-TLR7 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the TLR7 agonists and a vehicle control.
-
Incubate for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the agonist concentrations to determine the EC50 values.
Conclusion
Validating the downstream effects of this compound stimulation is crucial for understanding its immunomodulatory properties and therapeutic potential. The experimental approaches outlined in this guide, from quantifying cytokine production to assessing immune cell activation and signaling pathway engagement, provide a robust framework for characterizing the activity of this compound and comparing it with other TLR7 agonists. The provided protocols offer a starting point for researchers to design and execute experiments that will yield reliable and reproducible data.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of CL264
Disclaimer: A specific Safety Data Sheet (SDS) for CL264 (CAS No. 1510712-69-2) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for the disposal of solid, non-halogenated, nitrogen-containing organic compounds and should be adapted to comply with all applicable local, state, and federal regulations. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Logistical Information
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a combustible solid, it must be handled with care to avoid ignition. Unused or waste this compound should be treated as hazardous chemical waste and disposed of through an approved hazardous waste management program.
Operational Plan for Disposal
The primary operational plan for the disposal of this compound involves segregation, proper packaging and labeling, and disposal through a certified hazardous waste contractor. Under no circumstances should this compound be disposed of in regular trash or down the drain.
Quantitative Data Summary
Due to the absence of a specific SDS, a comprehensive table of quantitative data for this compound cannot be provided. However, based on available information for similar compounds, the following general characteristics can be considered.
| Property | Value | Source/Comment |
| Physical State | Solid Powder | General product descriptions |
| Color | White to beige | General product descriptions |
| Solubility | DMSO: 2 mg/mL | Sigma-Aldrich Product Page |
| Storage Temperature | 2-8°C | Sigma-Aldrich Product Page |
| Combustibility | Combustible Solid | General Classification |
Experimental Protocols
Protocol for the Segregation and Packaging of Solid this compound Waste:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection: Collect all solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.
-
Container Selection: The waste container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) container with a secure lid). The container must be in good condition with no leaks or cracks.
-
Labeling: Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "1510712-69-2," and the approximate amount of waste. Also, include the date the waste was first added to the container. Affix any other labels required by your institution's EHS department.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from sources of ignition, heat, and incompatible materials. The SAA should be under the control of the laboratory personnel.
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days), submit a hazardous waste pickup request to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Handling Protocols for CL264
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling of CL264, a potent Toll-like receptor 7 (TLR7) agonist. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is a bioactive adenine analog, recognized as a combustible solid and highly hazardous to aquatic life. The information presented here is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and appropriate footwear. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form or if there is a risk of aerosolization. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and preventing accidental exposure or contamination.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is between 2°C and 8°C.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for safely handling this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
